1-C-(Indol-3-yl)glycerol 3-phosphate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4220-97-7 |
|---|---|
Molecular Formula |
C11H14NO6P |
Molecular Weight |
287.21 g/mol |
IUPAC Name |
[2,3-dihydroxy-3-(1H-indol-3-yl)propyl] dihydrogen phosphate |
InChI |
InChI=1S/C11H14NO6P/c13-10(6-18-19(15,16)17)11(14)8-5-12-9-4-2-1-3-7(8)9/h1-5,10-14H,6H2,(H2,15,16,17) |
InChI Key |
NQEQTYPJSIEPHW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C(COP(=O)(O)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C(COP(=O)(O)O)O)O |
Synonyms |
indole-3-glycerol phosphate indole-3-glycerophosphate indoleglycerol phosphate |
Origin of Product |
United States |
Foundational & Exploratory
The Lynchpin of Tryptophan Synthesis: A Technical Guide to the Role of 1-C-(Indol-3-yl)glycerol 3-Phosphate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of 1-C-(Indol-3-yl)glycerol 3-phosphate (IGP) in the biosynthesis of tryptophan. As the direct precursor to indole, IGP stands at a pivotal juncture in this essential metabolic pathway. This document provides a comprehensive overview of the enzymatic reactions centered around IGP, detailed experimental protocols for their study, and a summary of key quantitative data to support further research and drug development efforts targeting this pathway.
Introduction to Tryptophan Biosynthesis and the Central Role of IGP
Tryptophan is an essential amino acid, meaning it cannot be synthesized by humans and must be obtained from the diet. In microorganisms and plants, the tryptophan biosynthesis pathway is a complex, multi-step process that converts chorismate to tryptophan. This compound (IGP) is a key intermediate in this pathway, serving as the substrate for the final stages of tryptophan synthesis. The formation and conversion of IGP are catalyzed by two crucial enzymes: Indole-3-glycerol phosphate synthase (IGPS) and Tryptophan synthase (TS).
The reaction catalyzed by IGPS involves the cyclization of 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP) to form IGP, releasing carbon dioxide and water in the process.[1][2] This irreversible step commits the molecule to the tryptophan pathway. Subsequently, the tryptophan synthase complex, a heterodimer of α and β subunits, catalyzes the conversion of IGP to tryptophan. The α subunit of tryptophan synthase first cleaves IGP into indole and glyceraldehyde-3-phosphate. The indole is then channeled to the β subunit, where it reacts with serine to produce L-tryptophan in a pyridoxal phosphate-dependent reaction.
The Tryptophan Biosynthesis Pathway: IGP at the Core
The synthesis of tryptophan from chorismate involves a series of enzymatic steps. The segment of the pathway involving IGP is detailed below.
References
The Metabolic Crossroads: A Technical Guide to 1-C-(Indol-3-yl)glycerol 3-phosphate as a Key Metabolic Branch Point
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-C-(Indol-3-yl)glycerol 3-phosphate (IGP) stands at a critical juncture in plant and microbial metabolism. As the final intermediate in the tryptophan-independent pathway of indole biosynthesis, it serves as the precursor to the essential amino acid tryptophan. However, its role extends far beyond primary metabolism. In a diverse range of organisms, particularly in plants, IGP is a pivotal branch point, directing the flow of indole moieties into a variety of secondary metabolic pathways. These pathways give rise to compounds crucial for defense, signaling, and development, including benzoxazinoids, indole glucosinolates, and the phytohormone auxin. This technical guide provides an in-depth exploration of IGP's role as a metabolic branch point, detailing the enzymatic reactions, regulatory mechanisms, and experimental methodologies used to study this critical node in cellular metabolism. The information presented here is intended to be a valuable resource for researchers in molecular biology, biochemistry, and drug development, offering insights into potential targets for crop improvement and novel therapeutic agents.
Introduction
This compound (IGP), a phosphorylated derivative of indole and glycerol, is a key intermediate in the biosynthesis of tryptophan.[1] Its central position in this pathway also marks a significant divergence point, where the flow of carbon can be channeled towards the synthesis of a wide array of other biologically active molecules.[1] This metabolic fork is of particular importance in plants, where IGP serves as the precursor for a suite of secondary metabolites that are integral to the plant's interaction with its environment. These compounds include defense molecules like benzoxazinoids and camalexin, as well as the essential plant hormone indole-3-acetic acid (IAA).[1][2]
The allocation of IGP between primary and secondary metabolism is tightly regulated and can be influenced by developmental cues and environmental stresses. This regulation is achieved through a combination of transcriptional control of key enzymes, allosteric regulation, and the formation of multi-enzyme complexes, or metabolons, that facilitate metabolic channeling.[3] Understanding the intricacies of this metabolic branch point is crucial for efforts aimed at enhancing plant defense mechanisms, improving crop resilience, and exploring novel enzymatic targets for drug discovery.
The Central Role of IGP: A Metabolic Branch Point
IGP is synthesized from 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate by the enzyme indole-3-glycerol-phosphate synthase (IGPS).[4] From this central point, the metabolic fate of IGP is determined by the action of two key enzyme classes: tryptophan synthase and indole-3-glycerol-phosphate lyase (IGL).
-
Tryptophan Biosynthesis: The canonical fate of IGP is its conversion to tryptophan. This two-step process is catalyzed by the tryptophan synthase complex, which consists of α and β subunits. The α-subunit (encoded by TSA genes) cleaves IGP to indole and glyceraldehyde-3-phosphate. The indole is then channeled to the β-subunit (encoded by TSB genes), which condenses it with serine to form tryptophan.[3]
-
Secondary Metabolism: In many plants, particularly grasses like maize, IGP is also a substrate for IGL enzymes that are not part of a tryptophan synthase complex. These enzymes, such as benzoxazinoneless 1 (BX1) in maize, also cleave IGP to produce free indole.[5] This free indole then serves as a precursor for a variety of secondary metabolites.
The Benzoxazinoid Pathway in Maize
In maize, the diversion of IGP towards secondary metabolism is well-characterized in the biosynthesis of benzoxazinoids, a class of chemical defense compounds. The first committed step in this pathway is the conversion of IGP to indole by the enzyme BX1, an IGL.[6] The resulting indole is then hydroxylated and further modified to produce compounds like DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one), which are effective deterrents against herbivores and pathogens.[7]
Indole Glucosinolates and Camalexin in Arabidopsis thaliana
In the model plant Arabidopsis thaliana, IGP is a precursor to indole glucosinolates and the phytoalexin camalexin.[1] While the precise enzymatic steps from IGP are still being fully elucidated, it is clear that the diversion of IGP away from tryptophan biosynthesis is a key regulatory point in the production of these defense compounds.
Tryptophan-Independent Auxin Biosynthesis
Evidence suggests that a portion of the essential plant hormone indole-3-acetic acid (IAA) is synthesized via a tryptophan-independent pathway that branches off from the tryptophan biosynthetic pathway at the level of IGP or indole.[2] This highlights another crucial role for IGP as a metabolic branch point, connecting primary and secondary metabolism to phytohormone production.
Quantitative Data on Key Enzymes
The catalytic efficiency of the enzymes that act upon IGP is a critical factor in determining the metabolic flux through the different branching pathways. The following table summarizes the available kinetic data for indole-3-glycerol-phosphate synthase (IGPS) and indole-3-glycerol-phosphate lyase (IGL) from various organisms.
| Enzyme | Organism | Substrate | Km (µM) | Vmax | kcat (s-1) | Reference |
| IGPS | Escherichia coli | 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP) | 0.3 | - | - | [8] |
| IGPS | Sulfolobus solfataricus | CdRP | 0.085 | - | - | [8] |
| IGPS | Thermotoga maritima | CdRP | 0.006 | - | - | [8] |
| IGPS | Mycobacterium tuberculosis | CdRP | - | - | - | [8] |
| At-SPS | Arabidopsis thaliana | Farnesyl diphosphate (FPP) | 5.73 | - | - | [4] |
| At-SPS | Arabidopsis thaliana | Geranylgeranyl diphosphate (GGPP) | 1.61 | - | - | [4] |
Note: Data for plant IGPS and IGL isoforms are still limited in the literature. Further research is needed to fully characterize the kinetic properties of these enzymes in key plant species like maize and Arabidopsis.
Experimental Protocols
The study of IGP as a metabolic branch point requires a combination of biochemical, molecular, and analytical techniques. This section provides detailed methodologies for key experiments.
Enzyme Assays
This protocol is adapted from methods used for bacterial IGPS and can be optimized for plant extracts.
Principle: The assay measures the conversion of the substrate 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP) to IGP. The formation of the indole ring of IGP leads to an increase in absorbance at 280 nm.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8, 1 mM EDTA, 1 mM β-mercaptoethanol
-
Substrate: 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP), synthesized as previously described.
-
Enzyme: Purified IGPS or a crude protein extract from plant tissue.
Procedure:
-
Prepare a reaction mixture containing assay buffer and CdRP (final concentration 10-100 µM) in a quartz cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding the enzyme solution.
-
Monitor the increase in absorbance at 280 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the curve. The molar extinction coefficient for IGP at 280 nm is approximately 5.3 mM-1cm-1.
HPLC-MS/MS Quantification of IGP and Downstream Metabolites
This method allows for the simultaneous quantification of IGP, tryptophan, IAA, and benzoxazinoids in plant extracts.
Principle: Liquid chromatography is used to separate the compounds of interest, which are then detected and quantified by tandem mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.
Sample Preparation:
-
Freeze plant tissue in liquid nitrogen and grind to a fine powder.
-
Extract the powder with a suitable solvent, such as 80% methanol, containing internal standards (e.g., deuterated analogs of the target compounds).
-
Centrifuge the extract to pellet debris and collect the supernatant.
-
Filter the supernatant through a 0.22 µm filter before analysis.
LC-MS/MS Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is commonly employed.
-
Mass Spectrometry: Operated in positive ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for each analyte.
Data Analysis:
-
Quantify the concentration of each analyte by comparing the peak area of the analyte to that of its corresponding internal standard and referencing a standard curve.
Bimolecular Fluorescence Complementation (BiFC) for Protein-Protein Interactions
This protocol is used to visualize protein-protein interactions in living plant cells, such as the interaction between IGPS isoforms and IGLs in maize.[9]
Principle: The proteins of interest are fused to non-fluorescent N- and C-terminal fragments of a fluorescent protein (e.g., YFP). If the two proteins interact, the fluorescent protein fragments are brought into close proximity, allowing the fluorophore to reconstitute and emit a fluorescent signal.
Procedure:
-
Vector Construction: Clone the coding sequences of the two proteins of interest into BiFC vectors, creating fusions with the N-terminal (nYFP) and C-terminal (cYFP) fragments of YFP.
-
Transient Expression: Co-transform plant protoplasts or infiltrate Nicotiana benthamiana leaves with Agrobacterium tumefaciens carrying the BiFC constructs.
-
Microscopy: After an incubation period (24-48 hours), observe the transformed cells or tissues using a confocal laser scanning microscope.
-
Image Analysis: A positive interaction is indicated by the detection of YFP fluorescence. The subcellular localization of the fluorescence reveals where the interaction occurs within the cell.
Visualization of Pathways and Workflows
Metabolic Pathways Branching from IGP
Caption: Metabolic fate of IGP as a branch point between primary and secondary metabolism.
Experimental Workflow for BiFC Analysis
Caption: Workflow for Bimolecular Fluorescence Complementation (BiFC) analysis.
Regulation of the IGP Metabolic Branch Point
The partitioning of IGP between primary and secondary metabolism is a highly regulated process. This regulation occurs at multiple levels, from the transcriptional control of key biosynthetic genes to the formation of enzyme complexes that facilitate metabolic channeling.
Transcriptional Regulation
In bacteria, the genes for tryptophan biosynthesis are often organized in the trp operon, which is subject to negative regulation by the Trp repressor protein.[7] When tryptophan levels are high, the repressor binds to the operator region of the operon, blocking transcription.[10] In plants, the regulation is more complex. The expression of genes encoding IGPS and IGL isoforms can be induced by various stimuli, including herbivory and pathogen attack.[6] For example, in maize, the expression of IGPS1 and BX1 is upregulated in response to insect feeding, leading to an increased production of benzoxazinoids.[6] Phytohormones such as jasmonic acid are also implicated in the regulation of these defense-related pathways.[1]
Metabolic Channeling
Metabolic channeling, the direct transfer of intermediates between sequential enzymes in a metabolic pathway, plays a crucial role in regulating the fate of IGP. In maize, specific isoforms of IGPS have been shown to interact with different downstream enzymes.[9] For instance, IGPS1 interacts preferentially with BX1, channeling IGP towards benzoxazinoid biosynthesis, while IGPS2 interacts with the tryptophan synthase alpha subunit (TSA), directing IGP towards tryptophan production.[9] This channeling is thought to be mediated by the formation of transient multi-enzyme complexes, or metabolons, within the chloroplast stroma where these pathways are localized.[7][11]
Conclusion and Future Perspectives
This compound is a critical metabolic node that links primary and secondary metabolism in plants and other organisms. The enzymatic control at this branch point determines the allocation of indole precursors to either the synthesis of the essential amino acid tryptophan or to a diverse array of secondary metabolites with vital roles in defense and signaling. The regulation of this metabolic fork through transcriptional control and metabolic channeling highlights the sophisticated mechanisms that have evolved to allow organisms to respond to their environment.
For researchers in drug development, the enzymes at this branch point, particularly IGPS, represent potential targets for the development of novel antibiotics and herbicides. A deeper understanding of the structure and function of these enzymes will be crucial for the design of specific inhibitors. For agricultural scientists, manipulating the regulatory networks that control the flux of IGP into different pathways could lead to the development of crops with enhanced resistance to pests and diseases.
Future research should focus on several key areas:
-
Comprehensive kinetic characterization of plant IGPS and IGL isoforms: This will provide a clearer picture of the catalytic efficiencies that govern metabolic flux.
-
Elucidation of the complete protein-protein interaction network: Identifying all the components of the metabolons involved in IGP metabolism will provide a more complete understanding of metabolic channeling.
-
Dissection of the signaling pathways: Understanding how environmental cues are translated into changes in the expression and activity of the key enzymes at the IGP branch point will be essential for targeted crop improvement.
By continuing to unravel the complexities of this metabolic crossroads, we can unlock new opportunities for both fundamental science and practical applications in medicine and agriculture.
References
- 1. researchgate.net [researchgate.net]
- 2. Indole-3-glycerol phosphate, a branchpoint of indole-3-acetic acid biosynthesis from the tryptophan biosynthetic pathway in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Cloning and kinetic characterization of Arabidopsis thaliana solanesyl diphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-3-glycerol-phosphate lyase - Wikipedia [en.wikipedia.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. PPIM: A Protein-Protein Interaction Database for Maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indole-3-glycerolphosphate synthase, a branchpoint for the biosynthesis of tryptophan, indole, and benzoxazinoids in maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Reconstruction of Metabolic Pathways, Protein Expression, and Homeostasis Machineries across Maize Bundle Sheath and Mesophyll Chloroplasts: Large-Scale Quantitative Proteomics Using the First Maize Genome Assembly - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of Indole-3-Glycerol Phosphate: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-glycerol phosphate (IGP) is a pivotal intermediate in the biosynthesis of the essential amino acid tryptophan. Its discovery and the subsequent elucidation of its role within this metabolic pathway represent a cornerstone of modern biochemistry and molecular biology. This technical guide provides an in-depth exploration of the history, discovery, and biochemical significance of IGP. It details the key experiments and methodologies that led to its identification and characterization, with a focus on the pioneering work on Escherichia coli and Neurospora crassa. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data from seminal studies, and visualizations of the pertinent biochemical pathways and experimental workflows.
Introduction: The Quest for the Tryptophan Precursors
The mid-20th century was a period of intense investigation into the metabolic pathways of amino acids. Tryptophan, with its complex indole ring structure, presented a particularly challenging puzzle for biochemists. Early research using auxotrophic mutants of the fungus Neurospora crassa and the bacterium Escherichia coli was instrumental in dissecting the series of enzymatic reactions leading to tryptophan synthesis. These studies revealed the accumulation of various precursor molecules in mutants blocked at different steps of the pathway, providing a roadmap for the identification of key intermediates. It was within this scientific context that indole-3-glycerol phosphate emerged as a crucial, yet initially elusive, component of this essential pathway.
The Discovery and Structural Elucidation of Indole-3-Glycerol Phosphate
The definitive identification and characterization of indole-3-glycerol phosphate are intrinsically linked to the meticulous work of Charles Yanofsky and his colleagues. While the accumulation of an indole-containing compound in certain tryptophan auxotrophs had been observed, its precise structure and role remained unknown.
A landmark 1956 paper by Yanofsky in the Journal of Biological Chemistry laid the groundwork by detailing the enzymatic conversion of anthranilic acid to indole in E. coli extracts[1][2]. This work set the stage for the isolation and characterization of the intermediates between these two points in the pathway.
Subsequent research led to the isolation of a phosphorylated indole derivative. Through a combination of chemical and enzymatic degradation studies, coupled with the synthesis of potential intermediates, the structure was confirmed as 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP) and its cyclized product, indole-3-glycerol phosphate.
Indole-3-Glycerol Phosphate Synthase: The Key Enzyme
The enzyme responsible for the conversion of CdRP to IGP, indole-3-glycerol phosphate synthase (IGPS), was isolated and characterized from E. coli by T.E. Creighton and C. Yanofsky in their seminal 1966 paper, also in the Journal of Biological Chemistry[3][4]. This work provided the first detailed biochemical description of the enzyme and its kinetic properties.
Quantitative Data from Early Studies
The following table summarizes key quantitative data for indole-3-glycerol phosphate synthase from E. coli as determined in early studies.
| Parameter | Value | Conditions | Reference |
| Michaelis Constant (Km) for CdRP | 1.2 x 10-5 M | pH 7.0, 37°C | Creighton & Yanofsky, 1966 |
| Optimal pH | 7.0 - 7.8 | Creighton & Yanofsky, 1966 | |
| Molecular Weight | ~45,000 Da | Sedimentation equilibrium | Creighton & Yanofsky, 1966 |
The Tryptophan Biosynthesis Pathway
Indole-3-glycerol phosphate is the fourth intermediate in the tryptophan biosynthesis pathway, which begins with chorismate. The pathway is a testament to the efficiency and elegance of cellular metabolism.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the discovery and characterization of indole-3-glycerol phosphate and its synthase.
Assay for Indole-3-Glycerol Phosphate Synthase Activity
This protocol is based on the methods described by Creighton and Yanofsky (1966).
Principle: The activity of indole-3-glycerol phosphate synthase is measured by the disappearance of its substrate, 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP). The decrease in CdRP is monitored spectrophotometrically by measuring the decrease in absorbance at 315 mμ, the wavelength of maximum absorbance of CdRP.
Reagents:
-
Tris-HCl buffer: 0.05 M, pH 7.8
-
Substrate solution: 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP) at a concentration of approximately 0.1 mM in water. The exact concentration should be determined spectrophotometrically.
-
Enzyme solution: A purified or partially purified preparation of indole-3-glycerol phosphate synthase.
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
1.0 ml of 0.05 M Tris-HCl buffer, pH 7.8
-
0.1 ml of CdRP solution
-
-
Place the cuvette in a spectrophotometer and record the initial absorbance at 315 mμ.
-
Initiate the reaction by adding a small volume (e.g., 10-50 μl) of the enzyme solution to the cuvette.
-
Mix quickly and immediately begin recording the change in absorbance at 315 mμ over time.
-
The rate of the reaction is proportional to the rate of decrease in absorbance. One unit of enzyme activity can be defined as the amount of enzyme that causes a change in absorbance of 0.01 per minute under the specified conditions.
Synthesis of 1-(o-Carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP)
The substrate for IGPS, CdRP, is not commercially available and must be synthesized. The following is a general procedure based on published methods.
Principle: CdRP is synthesized by the enzymatic conversion of anthranilic acid and 5-phospho-D-ribosyl-α-1-pyrophosphate (PRPP) using the enzymes anthranilate phosphoribosyltransferase (TrpD) and phosphoribosylanthranilate isomerase (TrpF).
Materials:
-
Anthranilic acid
-
5-phospho-D-ribosyl-α-1-pyrophosphate (PRPP)
-
Purified preparations of anthranilate phosphoribosyltransferase (TrpD) and phosphoribosylanthranilate isomerase (TrpF) from E. coli.
-
Tris-HCl buffer (0.1 M, pH 7.5)
-
MgCl₂
Procedure:
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl, pH 7.5
-
5 mM MgCl₂
-
1 mM PRPP
-
0.5 mM Anthranilic acid
-
Saturating amounts of purified TrpD and TrpF enzymes.
-
-
Incubate the reaction mixture at 37°C.
-
Monitor the formation of CdRP by taking aliquots at various time points and measuring the absorbance at 315 mμ.
-
Once the reaction is complete, the CdRP can be purified from the reaction mixture using ion-exchange chromatography.
Conclusion and Future Directions
The discovery of indole-3-glycerol phosphate and the characterization of the enzymes involved in its synthesis and conversion were pivotal achievements in the field of molecular biology. These foundational studies not only illuminated the intricate steps of tryptophan biosynthesis but also provided a paradigm for the study of metabolic pathways. The methodologies developed during this era laid the groundwork for modern enzymology and molecular genetics.
For drug development professionals, the tryptophan biosynthesis pathway, and specifically the role of indole-3-glycerol phosphate synthase, presents a compelling target. As this pathway is essential for many pathogenic bacteria but absent in humans, inhibitors of IGPS and other enzymes in the pathway hold promise as novel antimicrobial agents. A thorough understanding of the history and biochemistry of this pathway is therefore not only of academic interest but also of significant practical importance in the ongoing search for new therapeutics. Further research into the structural biology of IGPS from various organisms continues to provide insights into its catalytic mechanism and opportunities for the rational design of potent and specific inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Tryptophan biosynthesis (Saccharomyces cerevisiae) - WikiPathways [classic.wikipathways.org]
- 3. Tryptophan Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Indole-3-glycerol phosphate synthetase of Escherichia coli, an enzyme of the tryptophan operon - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of 1-C-(Indol-3-yl)glycerol 3-phosphate in Bacterial Metabolic Networks: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 1-C-(Indol-3-yl)glycerol 3-phosphate (IGP), a critical intermediate in bacterial metabolic pathways. The document outlines its biosynthesis, enzymatic conversion, and its emerging role in intercellular signaling, offering valuable insights for research and the development of novel antimicrobial agents.
Introduction: The Significance of IGP in Bacterial Physiology
This compound is a key phosphorylated intermediate in the biosynthesis of the essential amino acid tryptophan.[1][2] In bacteria, the tryptophan biosynthetic pathway is crucial for protein synthesis and the production of other important secondary metabolites. The enzymes involved in this pathway, particularly those responsible for the synthesis and conversion of IGP, represent potential targets for the development of new antibiotics, as this pathway is absent in humans. Furthermore, the downstream product of IGP metabolism, indole, has been identified as a significant signaling molecule in various bacterial communities, influencing processes such as biofilm formation, virulence, and antibiotic resistance.[3][4][5]
The Tryptophan Biosynthesis Pathway: The Metabolic Context of IGP
IGP is the product of the fourth step in the tryptophan biosynthesis pathway, which begins with chorismate. The pathway is a classic example of a highly regulated metabolic route, often controlled by a single operon, the tryptophan (trp) operon.
The synthesis of IGP is catalyzed by the enzyme indole-3-glycerol phosphate synthase (IGPS) , which facilitates the conversion of 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose-5-phosphate (CdRP).[1][2] Subsequently, IGP is cleaved by the α-subunit of tryptophan synthase to produce indole and glyceraldehyde-3-phosphate. The indole is then channeled to the β-subunit of tryptophan synthase, where it reacts with serine to form L-tryptophan.
Quantitative Data on Indole-3-Glycerol Phosphate Synthase (IGPS)
The kinetic parameters of IGPS vary across different bacterial species. This variation can be attributed to differences in the enzyme's structure and the specific metabolic demands of the organism. The following table summarizes key kinetic data for IGPS from several medically relevant bacteria.
| Bacterial Species | Km (μM) for CdRP | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Mycobacterium tuberculosis | 5.0 ± 1.4 | 4.8 ± 0.3 | 9.6 x 105 | [6] |
| Pseudomonas aeruginosa | 11.3 | 11.1 ± 0.1 | 9.8 x 105 | [1][7] |
| Escherichia coli | ~180 (for decarboxylated substrate) | ~0.0044 (for decarboxylated substrate) | ~24 (for decarboxylated substrate) | [1] |
Note: Data for E. coli IGPS with its native substrate (CdRP) is less directly available in recent literature, with some studies focusing on its promiscuous activity with a decarboxylated analog.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of IGP and its associated enzymes.
Expression and Purification of His-tagged Indole-3-Glycerol Phosphate Synthase (IGPS)
This protocol describes the expression and purification of recombinant IGPS with a C-terminal His-tag from E. coli.
Materials:
-
E. coli BL21(DE3) cells transformed with an expression vector containing the IGPS gene.
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 5 mM β-mercaptoethanol.
-
Wash Buffer: Lysis Buffer with 25 mM imidazole.
-
Elution Buffer: Lysis Buffer with 500 mM imidazole.
-
Ni-NTA agarose resin.
Procedure:
-
Inoculate a starter culture of the transformed E. coli and grow overnight.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 4-6 hours at 32°C.
-
Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.
-
Lyse the cells by sonication or using a cell disruptor on ice.
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.
-
Equilibrate a Ni-NTA agarose column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10-20 column volumes of Wash Buffer.
-
Elute the His-tagged IGPS with 5-10 column volumes of Elution Buffer, collecting fractions.
-
Analyze the fractions by SDS-PAGE to assess purity.
-
Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).
References
- 1. Structure and kinetics of indole-3-glycerol phosphate synthase from Pseudomonas aeruginosa: Decarboxylation is not essential for indole formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-3-glycerol-phosphate synthase - Wikipedia [en.wikipedia.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Indole and 7‐hydroxyindole diminish Pseudomonas aeruginosa virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole and 7‐hydroxyindole diminish Pseudomonas aeruginosa virulence | Semantic Scholar [semanticscholar.org]
- 6. "Investigating the Effects of Catalytic Activity in Mycobacterium Tuber" by Sarah S. Cho [digitalcommons.montclair.edu]
- 7. researchgate.net [researchgate.net]
The Role of Indole-3-Glycerol Phosphate Synthase in Maize Secondary Metabolite Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maize (Zea mays) employs a sophisticated arsenal of secondary metabolites to defend against a wide array of herbivores and pathogens. At a critical metabolic juncture lies Indole-3-glycerol phosphate (IGP), a molecule that serves as a key precursor for a diverse range of defense compounds. This technical guide provides an in-depth exploration of the role of IGP and its synthesizing enzymes, Indole-3-glycerol phosphate synthases (IGPS), in the biosynthesis of crucial secondary metabolites in maize, with a particular focus on benzoxazinoids and indole.
The IGPS Enzyme Family in Maize
Maize possesses three distinct Indole-3-glycerolphosphate synthase enzymes: IGPS1, IGPS2, and IGPS3.[1][2][3] These enzymes catalyze the conversion of 1-(2-carboxyphenylamino)-l-deoxyribulose-5-phosphate to IGP, a pivotal step that channels metabolic flow towards different downstream pathways.[1][2][3] While all three enzymes are localized in the chloroplasts, they exhibit distinct functions and regulatory patterns, suggesting a sophisticated mechanism of metabolic channeling.[1][2]
Metabolic Fates of Indole-3-Glycerol Phosphate
IGP stands at a critical branch point, directing carbon and nitrogen into three primary pathways:
-
Tryptophan Biosynthesis: This is a fundamental pathway for primary metabolism, as tryptophan is an essential amino acid for protein synthesis.
-
Indole Production: Indole is a volatile compound that acts as a defense signal, attracting natural enemies of herbivores.[2][3]
-
Benzoxazinoid Biosynthesis: Benzoxazinoids are a major class of indole-derived defense compounds in maize, providing resistance against a broad range of pests.[1][4]
The allocation of IGP to these pathways is tightly regulated, in part by the differential roles of the three IGPS enzymes.
Functional Specialization of IGPS Enzymes
Research indicates a clear functional divergence among the maize IGPS enzymes:
-
IGPS1 and IGPS3: The Defense Specialists: Gene expression studies have shown that the expression of IGPS1 and IGPS3 is significantly induced by insect feeding and treatment with methyl jasmonate, a key defense-related phytohormone.[1][5] Transposon insertion mutants in IGPS1 and IGPS3 exhibit reduced levels of both benzoxazinoids and free indole.[1][2] This reduction in chemical defenses leads to increased susceptibility to herbivores, as demonstrated by the improved growth of Spodoptera exigua (beet armyworm) larvae on igps1 mutant plants.[1][2]
-
IGPS2: The Housekeeping Enzyme: In contrast to IGPS1 and IGPS3, the expression of IGPS2 is not induced by insect feeding.[1][2] Bimolecular fluorescence complementation assays have shown that IGPS2 interacts primarily with tryptophan synthase alpha subunit (TSA), suggesting its primary role is in the biosynthesis of tryptophan for general metabolic needs.[1][2]
This functional specialization allows maize to efficiently channel IGP towards defense compound production when under attack, while maintaining a steady supply of tryptophan for normal growth and development.
Signaling Pathways and Metabolic Channeling
The differential regulation and interactions of the IGPS enzymes are key to understanding the metabolic grid of indole-derived secondary metabolites.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Maize synthesized benzoxazinoids affect the host associated microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoxazinoid Metabolites Regulate Innate Immunity against Aphids and Fungi in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Lynchpin of Plant Defense: A Technical Guide to 1-C-(Indol-3-yl)glycerol 3-phosphate as a Precursor for Plant Defense Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-C-(Indol-3-yl)glycerol 3-phosphate (IGL) stands at a critical metabolic crossroads, directing the flow of carbon between primary and secondary metabolism in plants. While its role in tryptophan biosynthesis is well-established, its function as a precursor to a diverse arsenal of plant defense compounds is of increasing interest. This technical guide delves into the core of IGL's function in plant defense, providing an in-depth overview of its biosynthesis, its conversion into defense molecules, the signaling pathways that govern these processes, and the experimental protocols necessary for its study. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore and exploit this pivotal molecule in the development of novel strategies for crop protection and therapeutic innovation.
Introduction
Plants, being sessile organisms, have evolved a sophisticated and dynamic chemical defense system to protect themselves from a barrage of biotic threats, including herbivores and pathogens. Central to this defense network are secondary metabolites, a vast and diverse group of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. A key branching point in the biosynthesis of many of these defense compounds is this compound (IGL).
IGL is synthesized from 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate by the enzyme indole-3-glycerol-phosphate synthase (IGPS).[1][2] From this central point, IGL can be channeled towards the production of the essential amino acid tryptophan or be diverted to the synthesis of a variety of defense-related compounds, including indole glucosinolates (IGs) and benzoxazinoids.[3][4] The allocation of IGL between these pathways is tightly regulated and is a critical determinant of a plant's ability to mount an effective defense response. This guide will explore the multifaceted role of IGL in plant defense, with a focus on the biochemical pathways, regulatory networks, and experimental methodologies.
Biosynthesis and Metabolism of IGL
The journey of IGL begins with the shikimate pathway, which produces chorismate, a precursor for many aromatic compounds. Anthranilate synthase then converts chorismate to anthranilate, which is subsequently converted in a series of steps to 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate. The final step in IGL biosynthesis is the cyclization of this precursor, catalyzed by indole-3-glycerol-phosphate synthase (IGPS), to form IGL.[1]
Once synthesized, IGL is at a metabolic nexus. It can be utilized by the alpha-subunit of tryptophan synthase (TSA) to produce indole, which is then condensed with serine by the beta-subunit to form tryptophan.[3] Alternatively, in many plants, IGL is acted upon by indole-3-glycerol phosphate lyase (IGL) or specialized enzymes like benzoxazinoneless 1 (BX1) in maize, to produce free indole.[3][5] This free indole then serves as a precursor for a variety of defense compounds.
Role in Indole Glucosinolate Biosynthesis
In members of the Brassicaceae family, including the model organism Arabidopsis thaliana, IGL-derived indole is a key precursor for the biosynthesis of indole glucosinolates (IGs).[6][7] These sulfur-containing compounds are stored in the plant vacuole and, upon tissue damage by herbivores or pathogens, are hydrolyzed by the enzyme myrosinase.[8] This hydrolysis releases a variety of biologically active compounds, including isothiocyanates, nitriles, and thiocyanates, which are toxic or deterrent to a wide range of aggressors.[8][9]
The core structure of IGs is formed from tryptophan, but modifications to the indole ring, leading to compounds like indol-3-ylmethylglucosinolate (I3M), 1-methoxyindol-3-ylmethylglucosinolate (1MOI3M), and 4-methoxyindol-3-ylmethylglucosinolate (4MOI3M), are crucial for their defensive properties.[6] The biosynthesis of these modified IGs is a complex process involving cytochrome P450 monooxygenases (CYPs) and methyltransferases (IGMTs).[6][7]
Role in Benzoxazinoid Biosynthesis
In some grasses, such as maize (Zea mays), IGL is a direct precursor for the biosynthesis of benzoxazinoids, a class of potent defense compounds against insects and pathogens.[3][4] The enzyme benzoxazinoneless 1 (BX1), an indole-3-glycerol phosphate lyase, converts IGL to indole.[5] This indole is then hydroxylated and further modified to produce the characteristic benzoxazinoid scaffold.
Signaling and Regulation
The allocation of IGL to defense compound biosynthesis is a highly regulated process, influenced by a complex interplay of signaling molecules and transcription factors. Plant hormones, particularly jasmonic acid (JA), play a central role in orchestrating the induction of IG biosynthesis in response to herbivory and pathogen attack.[10][11]
Upon detection of a threat, JA signaling pathways are activated, leading to the upregulation of key transcription factors, including members of the MYB and MYC families.[10][11] These transcription factors, in turn, bind to the promoter regions of genes encoding enzymes involved in IG biosynthesis, such as CYP79B2, CYP79B3, and CYP83B1, thereby increasing the flux of metabolites towards the production of defense compounds.[11][12]
Quantitative Data on IGL-Derived Defense Compounds
The concentration of IGL and its downstream defense compounds can vary significantly depending on the plant species, tissue type, developmental stage, and the presence of biotic stress. The following table summarizes representative quantitative data from the literature.
| Plant Species | Tissue | Compound | Condition | Concentration (µmol/g FW) | Reference |
| Arabidopsis thaliana | Rosette Leaves | Indol-3-ylmethylglucosinolate (I3M) | Wild-type (untreated) | ~1.5 | [13] |
| Arabidopsis thaliana | Rosette Leaves | 1-methoxyindol-3-ylmethylglucosinolate (1MOI3M) | Wild-type (untreated) | ~0.5 | [13] |
| Arabidopsis thaliana | Rosette Leaves | 4-methoxyindol-3-ylmethylglucosinolate (4MOI3M) | Wild-type (untreated) | ~0.2 | [13] |
| Isatis indigotica | Reproductive Organs | Total Glucosinolates | Untreated | > 20 | [14] |
| Isatis indigotica | Mature Organs | Total Glucosinolates | Untreated | < 1.0 | [14] |
| Isatis indigotica | Fresh Leaves | Total Glucosinolates | Mechanical Damage (3h) | ~8.0 | [14] |
| Isatis indigotica | Fresh Leaves | Total Glucosinolates | MeJA Treatment (6h) | ~27.8 | [14] |
FW: Fresh Weight
Experimental Protocols
A thorough understanding of the role of IGL in plant defense requires robust experimental methodologies. This section provides detailed protocols for key experiments cited in the literature.
Assay for Indole-3-Glycerol-Phosphate Synthase (IGPS) Activity
This protocol is adapted from methods used for the characterization of IGPS from various organisms.[15]
Principle: The activity of IGPS is determined by measuring the rate of formation of IGL from 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate (CdRP). The product, IGL, can be quantified by its conversion to indole in a subsequent reaction catalyzed by tryptophan synthase α-subunit, and the indole is then measured spectrophotometrically or fluorometrically.
Materials:
-
Plant tissue extract containing IGPS
-
1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate (CdRP) solution
-
Tryptophan synthase α-subunit (TSA)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)
-
Indole standard solution
-
p-Dimethylaminobenzaldehyde (Ehrlich's reagent) for colorimetric detection or a fluorometer for fluorescent detection.
Procedure:
-
Enzyme Extraction: Homogenize plant tissue in extraction buffer on ice. Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the crude enzyme extract.
-
Reaction Setup: In a microcentrifuge tube, combine the plant extract, CdRP solution, and TSA in the reaction buffer.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid) or by heat inactivation.
-
Indole Quantification:
-
Colorimetric Method: Add Ehrlich's reagent to the terminated reaction mixture. After a color development period, measure the absorbance at a specific wavelength (e.g., 540 nm).
-
Fluorometric Method: Measure the fluorescence of the indole produced using an excitation wavelength of ~280 nm and an emission wavelength of ~350 nm.
-
-
Standard Curve: Prepare a standard curve using known concentrations of indole to quantify the amount of indole produced in the enzymatic reaction.
-
Calculation: Calculate the specific activity of IGPS as the amount of IGL (indole) produced per unit time per milligram of protein.
Assay for Indole-3-Glycerol Phosphate Lyase (IGL) Activity
This protocol is based on the principle of measuring the conversion of IGL to indole.[5]
Principle: The activity of IGL is determined by measuring the rate of indole formation from IGL. The indole produced can be quantified using colorimetric or fluorometric methods.
Materials:
-
Plant tissue extract containing IGL
-
This compound (IGL) solution
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
Indole standard solution
-
p-Dimethylaminobenzaldehyde (Ehrlich's reagent) or a fluorometer.
Procedure:
-
Enzyme Extraction: Prepare a crude enzyme extract from plant tissue as described for the IGPS assay.
-
Reaction Setup: In a microcentrifuge tube, combine the plant extract and IGL solution in the reaction buffer.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period.
-
Reaction Termination: Stop the reaction as described previously.
-
Indole Quantification: Quantify the indole produced using either the colorimetric or fluorometric method as described in the IGPS assay protocol.
-
Standard Curve and Calculation: Use an indole standard curve to calculate the specific activity of IGL.
Quantification of Tryptophan
Several commercial kits are available for the quantification of tryptophan in biological samples. The following is a general protocol based on fluorometric assay kits.[16][17][18][19][20]
Principle: Tryptophan is converted to a fluorescent product through a non-enzymatic reaction. The fluorescence intensity is directly proportional to the tryptophan concentration.
Materials:
-
Tryptophan Assay Kit (containing Tryptophan Condenser, Tryptophan Catalyst, and Tryptophan Standard)
-
Deproteinizing and Neutralization reagents (for serum/plasma samples)
-
PCR tubes or 96-well white microplate
-
Fluorescence microplate reader (Ex/Em = 370/440 nm)
Procedure:
-
Sample Preparation:
-
Urine: Dilute the sample with ultrapure water.
-
Serum/Plasma (Total Tryptophan): Deproteinize the sample using the provided reagent, centrifuge, and neutralize the supernatant.
-
Cell/Tissue Lysates: Homogenize in assay buffer, centrifuge to remove debris.
-
-
Standard Curve Preparation: Prepare a series of tryptophan standards by diluting the provided stock solution.
-
Reaction Setup:
-
Add samples and standards to PCR tubes or a 96-well plate.
-
Add Tryptophan Condenser to all wells, mix, and incubate at room temperature.
-
Add Tryptophan Catalyst to the sample and standard wells (not to the background control wells).
-
-
Incubation: Incubate the reaction mixture at 105°C for 60 minutes.
-
Cooling: Cool the tubes on ice for 10 minutes.
-
Measurement: Transfer the reaction mixture to a 96-well white microplate and measure the fluorescence at Ex/Em = 370/440 nm.
-
Calculation: Subtract the background reading from all sample readings. Plot the standard curve and determine the tryptophan concentration in the samples.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules in signaling pathways and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key processes related to IGL-mediated plant defense.
Caption: Biosynthesis of IGL and its role as a branch-point metabolite.
Caption: Jasmonic acid-mediated signaling pathway for indole glucosinolate biosynthesis.
Caption: General experimental workflow for IGL-related enzyme activity assays.
Conclusion and Future Directions
This compound is undeniably a central player in the intricate network of plant defense. Its strategic position at the intersection of primary and secondary metabolism allows plants to rapidly redirect resources towards the production of a diverse array of protective compounds in response to environmental challenges. A thorough understanding of the biosynthesis, regulation, and metabolism of IGL is paramount for developing innovative approaches to enhance crop resilience and discover novel bioactive molecules.
Future research should focus on elucidating the fine-tuned regulatory mechanisms that control the flux of IGL into different metabolic pathways. The identification of specific transporters for IGL and its precursors, as well as a deeper understanding of the protein-protein interactions between the enzymes involved, will provide a more complete picture of this metabolic network. Furthermore, exploring the diversity of IGL-derived defense compounds across the plant kingdom holds significant promise for the discovery of new natural products with potential applications in agriculture and medicine. The methodologies and information presented in this guide provide a solid foundation for researchers to embark on these exciting avenues of investigation.
References
- 1. Indole-3-glycerol phosphate synthase - Proteopedia, life in 3D [proteopedia.org]
- 2. Indole-3-glycerol-phosphate synthase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Indole-3-glycerolphosphate synthase, a branchpoint for the biosynthesis of tryptophan, indole, and benzoxazinoids in maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole-3-glycerol-phosphate lyase - Wikipedia [en.wikipedia.org]
- 6. Methyl Transfer in Glucosinolate Biosynthesis Mediated by Indole Glucosinolate O-Methyltransferase 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl Transfer in Glucosinolate Biosynthesis Mediated by Indole Glucosinolate O-Methyltransferase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epigenetic regulation of glucosinolate biosynthesis sees the light of day - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole glucosinolate breakdown and its biological effects [agris.fao.org]
- 10. New Insights on the Regulation of Glucosinolate Biosynthesis via COP1 and DELLA Proteins in Arabidopsis Thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | New Insights on the Regulation of Glucosinolate Biosynthesis via COP1 and DELLA Proteins in Arabidopsis Thaliana [frontiersin.org]
- 12. Frontiers | Possible Interactions between the Biosynthetic Pathways of Indole Glucosinolate and Auxin [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Insights into glucosinolate accumulation and metabolic pathways in Isatis indigotica Fort - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purification and characterization of the indole-3-glycerolphosphate synthase/anthranilate synthase complex of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. assaygenie.com [assaygenie.com]
- 19. abcam.com [abcam.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
The Stereochemical Landscape of 1-C-(Indol-3-yl)glycerol 3-phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stereochemistry of 1-C-(indol-3-yl)glycerol 3-phosphate (IGP), a key intermediate in the biosynthesis of tryptophan. This document details the enzymatic synthesis of the specific (1S,2R) stereoisomer, presents quantitative kinetic data for the enzymes involved, and provides detailed experimental protocols relevant to its study. The information herein is intended to support research and development efforts targeting the tryptophan biosynthetic pathway, a validated target for antimicrobial and herbicide development.
Introduction: The Significance of Stereochemistry in Tryptophan Biosynthesis
The biosynthesis of the essential amino acid L-tryptophan is a fundamental metabolic pathway in bacteria, archaea, fungi, and plants. A crucial step in this pathway is the formation of the indole ring, which is accomplished through the enzymatic conversion of 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP) to this compound (IGP). This reaction is catalyzed by the enzyme indole-3-glycerol phosphate synthase (IGPS; EC 4.1.1.48)[1][2]. The product of this reaction, IGP, possesses two chiral centers, giving rise to four possible stereoisomers. However, the enzymatic nature of its synthesis dictates that only a single, specific stereoisomer is produced and subsequently utilized by the next enzyme in the pathway, tryptophan synthase.
Through extensive research, the biologically active stereoisomer of IGP has been unequivocally identified as (1S,2R)-1-C-(indol-3-yl)glycerol 3-phosphate . This stereochemical configuration is critical for its proper recognition and binding within the active site of the α-subunit of tryptophan synthase, which catalyzes the retro-aldol cleavage of IGP to indole and glyceraldehyde-3-phosphate[1]. The stringent stereoselectivity of these enzymes underscores the importance of understanding the precise three-dimensional structure of their substrates and intermediates for the rational design of inhibitors and probes.
The Tryptophan Biosynthesis Pathway: The Role of IGP
The formation and consumption of (1S,2R)-1-C-(indol-3-yl)glycerol 3-phosphate are central to the tryptophan biosynthetic pathway. The following diagram illustrates the key enzymatic steps surrounding IGP.
Caption: The central role of (1S,2R)-1-C-(indol-3-yl)glycerol 3-phosphate (IGP) in the tryptophan biosynthesis pathway.
Quantitative Data: Enzyme Kinetics
The enzymes responsible for the synthesis and conversion of IGP, indole-3-glycerol phosphate synthase (IGPS) and tryptophan synthase (TS), have been the subject of extensive kinetic studies. The following tables summarize key kinetic parameters for these enzymes from various organisms.
Indole-3-glycerol Phosphate Synthase (IGPS) Kinetic Parameters
| Organism | Km (CdRP) (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Escherichia coli | 2.5 | 38 | 1.5 x 107 | --INVALID-LINK-- |
| Saccharomyces cerevisiae | 10 | 25 | 2.5 x 106 | [3] |
| Pseudomonas aeruginosa | 12 | 120 | 1.0 x 107 | [1] |
| Sulfolobus solfataricus | 4.3 | 21 | 4.9 x 106 | [4] |
| Mycobacterium tuberculosis | 0.4 | 0.14 | 3.5 x 105 | [5] |
Tryptophan Synthase (α-subunit) Kinetic Parameters for IGP Cleavage
| Organism | Km (IGP) (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Salmonella typhimurium | 1.5 | 2 | 1.3 x 106 | --INVALID-LINK-- |
| Escherichia coli | 10 | 4 | 4.0 x 105 | --INVALID-LINK-- |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of (1S,2R)-1-C-(indol-3-yl)glycerol 3-phosphate.
Enzymatic Synthesis and Purification of (1S,2R)-1-C-(Indol-3-yl)glycerol 3-phosphate
This protocol is adapted from methodologies used for the purification of indole-3-glycerol phosphate synthase and its enzymatic reaction.
Objective: To produce and purify (1S,2R)-1-C-(indol-3-yl)glycerol 3-phosphate for use as a standard or substrate in subsequent experiments.
Materials:
-
Purified indole-3-glycerol phosphate synthase (IGPS)
-
1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP)
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.8, 1 mM EDTA
-
Quenching Solution: 1 M HCl
-
Anion Exchange Chromatography column (e.g., DEAE-Sepharose)
-
Elution Buffers:
-
Buffer A: 50 mM Tris-HCl, pH 7.8
-
Buffer B: 50 mM Tris-HCl, pH 7.8, 1 M NaCl
-
-
Spectrophotometer
Procedure:
-
Enzymatic Reaction:
-
In a suitable reaction vessel, combine the reaction buffer, CdRP (to a final concentration of ~1 mM), and purified IGPS (e.g., 0.1 mg/mL).
-
Incubate the reaction mixture at 37°C and monitor the reaction progress by observing the decrease in absorbance at 315 nm (disappearance of CdRP) or by a specific IGP detection method.
-
Once the reaction is complete (or has reached the desired conversion), quench the reaction by adding an equal volume of quenching solution.
-
-
Purification by Anion Exchange Chromatography:
-
Equilibrate the anion exchange column with Buffer A.
-
Load the quenched reaction mixture onto the column.
-
Wash the column with several column volumes of Buffer A to remove unbound proteins and other non-anionic components.
-
Elute the bound IGP using a linear gradient of NaCl from 0 to 1 M (mixing Buffer A and Buffer B).
-
Collect fractions and monitor the absorbance at 280 nm (for the indole moiety of IGP).
-
Pool the fractions containing pure IGP.
-
-
Desalting and Concentration:
-
Desalt the pooled fractions using a desalting column or through dialysis against water.
-
Concentrate the desalted IGP solution using a rotary evaporator or lyophilizer.
-
Determine the final concentration of the purified IGP spectrophotometrically using the molar extinction coefficient of the indole ring.
-
Indole-3-glycerol Phosphate Synthase Activity Assay
This spectrophotometric assay is a continuous method to determine the activity of IGPS.
Principle: The assay couples the production of indole from IGP (catalyzed by tryptophan synthase α-subunit) to the synthesis of tryptophan (catalyzed by tryptophan synthase β-subunit), which can be monitored by the disappearance of a chromophoric substrate for the β-subunit reaction. A simpler, discontinuous assay can also be performed by measuring the formation of indole from IGP in the presence of excess tryptophan synthase α-subunit.
Discontinuous Spectrophotometric Assay:
-
Reaction Mixture: Prepare a reaction mixture containing reaction buffer, a known concentration of the substrate CdRP, and an appropriate amount of the IGPS enzyme solution.
-
Incubation: Incubate the reaction at the desired temperature for a specific time.
-
Quenching: Stop the reaction at various time points by adding a quenching solution (e.g., acid or base).
-
Conversion to Indole: Add an excess of tryptophan synthase α-subunit to each quenched reaction to convert all the enzymatically produced IGP to indole.
-
Indole Detection: Quantify the amount of indole produced using a colorimetric method, such as the reaction with Ehrlich's reagent (p-dimethylaminobenzaldehyde), and measure the absorbance at 570 nm.
-
Calculation of Activity: Calculate the initial velocity of the IGPS reaction from the rate of indole formation.
Diagrams of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key processes related to the stereochemistry and enzymatic handling of IGP.
Caption: A simplified logical flow of the stereospecific reaction catalyzed by Indole-3-glycerol Phosphate Synthase (IGPS).
References
- 1. Structure and kinetics of indole-3-glycerol phosphate synthase from Pseudomonas aeruginosa: Decarboxylation is not essential for indole formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-3-glycerol-phosphate synthase - Wikipedia [en.wikipedia.org]
- 3. Purification and characterization of the indole-3-glycerolphosphate synthase/anthranilate synthase complex of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Enzymatic Synthesis of 1-C-(Indol-3-yl)glycerol 3-phosphate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-C-(Indol-3-yl)glycerol 3-phosphate (IGP) is a crucial intermediate in the biosynthesis of the essential amino acid tryptophan. The enzymatic synthesis of IGP is catalyzed by the enzyme Indole-3-glycerol phosphate synthase (IGPS), which is found in bacteria, archaea, and lower eukaryotes. This pathway is absent in humans, making IGPS a potential target for the development of novel antimicrobial agents. This document provides detailed application notes and experimental protocols for the enzymatic synthesis of IGP, the purification of the IGPS enzyme, and methods for assaying its activity.
Signaling Pathway and Experimental Workflow
The enzymatic synthesis of IGP is a key step in the tryptophan biosynthesis pathway. The pathway begins with chorismate and proceeds through several enzymatic steps to produce 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP), the substrate for IGPS. IGPS then catalyzes the conversion of CdRP to IGP, which is subsequently converted to indole and then to tryptophan.
A typical experimental workflow for the enzymatic synthesis of IGP involves the expression and purification of recombinant IGPS, followed by the enzymatic reaction and subsequent analysis of the product.
Data Presentation
Table 1: Kinetic Parameters of Indole-3-glycerol Phosphate Synthase from Various Organisms
| Organism | Km (µM) for CdRP | kcat (s-1) | Optimal pH | Optimal Temperature (°C) |
| Escherichia coli | ~0.3 | - | ~7.0-7.4 | ~37 |
| Saccharomyces cerevisiae | ~255 | - | ~6.0 | ~30-35 |
| Pseudomonas aeruginosa | - | 3.0 ± 0.2 | - | 25 |
| Sulfolobus solfataricus | 0.085 | - | ~5.4-8.9 | 80 |
| Mycobacterium tuberculosis | 6.9 ± 1.4 | 0.022 ± 0.002 | 7.5 | ~37 |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant His-tagged Indole-3-glycerol Phosphate Synthase (IGPS) from E. coli
This protocol describes the expression of N-terminally His-tagged IGPS in E. coli and its purification using immobilized metal affinity chromatography (IMAC).
Materials:
-
E. coli BL21(DE3) cells transformed with a pET vector containing the His-tagged IGPS gene.
-
Luria-Bertani (LB) broth and agar plates containing the appropriate antibiotic (e.g., ampicillin or kanamycin).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM β-mercaptoethanol, 1 mM phenylmethylsulfonyl fluoride (PMSF).
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole, 1 mM β-mercaptoethanol.
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole, 1 mM β-mercaptoethanol.
-
Ni-NTA Agarose resin.
-
Dialysis Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT.
Procedure:
-
Expression:
-
Inoculate a single colony of E. coli BL21(DE3) carrying the IGPS expression plasmid into 50 mL of LB broth with the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking (200-250 rpm).
-
Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to incubate at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.
-
-
Purification:
-
Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off) or by using a French press.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Equilibrate the Ni-NTA agarose resin with Lysis Buffer.
-
Add the clarified lysate to the equilibrated resin and incubate for 1-2 hours at 4°C with gentle agitation to allow the His-tagged protein to bind.
-
Load the lysate-resin mixture onto a chromatography column.
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged IGPS with 5-10 column volumes of Elution Buffer. Collect fractions.
-
Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein.
-
Pool the fractions containing pure IGPS and dialyze against Dialysis Buffer overnight at 4°C to remove imidazole and for buffer exchange.
-
Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.
-
Aliquot the purified enzyme and store at -80°C.
-
Protocol 2: Enzymatic Synthesis of this compound (IGP)
This protocol outlines the in vitro synthesis of IGP using purified IGPS.
Materials:
-
Purified Indole-3-glycerol phosphate synthase (IGPS).
-
Substrate: 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP).
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM DTT.
-
Quenching solution (e.g., 10% Trichloroacetic acid - TCA).
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by combining the following components:
-
Reaction Buffer
-
CdRP (final concentration typically in the range of 50-500 µM)
-
Purified IGPS (final concentration will depend on the enzyme's specific activity, but a starting point could be 1-10 µM).
-
-
Incubate the reaction mixture at the optimal temperature for the specific IGPS being used (e.g., 37°C for E. coli IGPS) for a set period (e.g., 30-60 minutes). The reaction time can be optimized based on the desired yield.
-
Stop the reaction by adding a quenching solution like TCA.
-
The reaction mixture containing the synthesized IGP can then be analyzed by various methods as described in the assay protocols below.
Protocol 3: Spectrophotometric Assay for IGPS Activity
This continuous assay monitors the decrease in the absorbance of the substrate, CdRP, at 280 nm or the increase in the absorbance of the product, IGP, at a different wavelength if a suitable chromophore is present or coupled. A more direct method monitors the change in absorbance upon indole ring formation.
Materials:
-
Purified IGPS.
-
CdRP substrate.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM DTT.
-
UV-transparent cuvettes.
-
Spectrophotometer capable of measuring absorbance at 280 nm and 290 nm.
Procedure:
-
Set up the spectrophotometer to measure absorbance at 280 nm and/or 290 nm at the desired temperature.
-
Prepare a reaction mixture in a cuvette containing Assay Buffer and CdRP at a known concentration.
-
Initiate the reaction by adding a small volume of purified IGPS to the cuvette and mix quickly.
-
Immediately start recording the absorbance over time.
-
The initial rate of the reaction can be calculated from the linear portion of the absorbance change versus time plot. The formation of the indole ring in IGP leads to an increase in absorbance at 290 nm, which can be used to monitor product formation. The molar extinction coefficient for the change in absorbance will need to be determined or obtained from the literature.
Protocol 4: Fluorescence-Based Assay for IGPS Activity
This assay takes advantage of the change in fluorescence upon the conversion of CdRP to the fluorescent product IGP.
Materials:
-
Purified IGPS.
-
CdRP substrate.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM DTT.
-
Fluorometer with appropriate excitation and emission filters.
Procedure:
-
Set the fluorometer to the appropriate excitation and emission wavelengths for IGP (e.g., excitation at ~290 nm and emission at ~340 nm).
-
Prepare a reaction mixture in a fluorescence cuvette containing Assay Buffer and CdRP.
-
Initiate the reaction by adding a small volume of purified IGPS to the cuvette and mix quickly.
-
Immediately start recording the fluorescence intensity over time.
-
The initial rate of the reaction is determined from the linear increase in fluorescence intensity over time. A standard curve of known IGP concentrations should be generated to convert the rate of fluorescence change to the rate of product formation.
Conclusion
The enzymatic synthesis of this compound provides a specific and efficient method for producing this important tryptophan precursor. The protocols outlined in this document offer a comprehensive guide for the expression, purification, and characterization of Indole-3-glycerol phosphate synthase, as well as for the synthesis and analysis of its product. These methods are valuable tools for researchers in biochemistry, microbiology, and drug development who are interested in the tryptophan biosynthesis pathway and the identification of novel antimicrobial targets.
Application Notes and Protocols for the Synthesis of 1-C-(Indol-3-yl)glycerol 3-phosphate
For researchers, scientists, and drug development professionals, the synthesis of 1-C-(Indol-3-yl)glycerol 3-phosphate (IGP), a key intermediate in the tryptophan biosynthesis pathway, is of significant interest. This document provides a detailed overview of the primary synthesis method, which is enzymatic, and discusses the potential for chemical synthesis.
Introduction
This compound is a crucial biochemical intermediate in the metabolic pathway for tryptophan synthesis.[1] It is formed from 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate (CdRP) through the catalytic action of the enzyme indole-3-glycerol-phosphate synthase (IGPS).[1][2][3] The IGPS enzyme is a lyase that catalyzes the decarboxylation and cyclization of CdRP to form the indole ring of IGP.[3][4] While enzymatic synthesis is the well-established route, chemical synthesis methods, though less common, offer an alternative approach.[1]
Enzymatic Synthesis of this compound
The most efficient and specific method for the synthesis of IGP is through an enzymatic reaction catalyzed by indole-3-glycerol-phosphate synthase (IGPS).
Signaling Pathway: Tryptophan Biosynthesis
The synthesis of IGP is a critical step in the broader tryptophan biosynthetic pathway. The following diagram illustrates the conversion of 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate (CdRP) to this compound (IGP) by the enzyme Indole-3-glycerol-phosphate synthase (IGPS).
Caption: Enzymatic conversion of CdRP to IGP by IGPS.
Experimental Workflow: Enzymatic Synthesis
The general workflow for the enzymatic synthesis of IGP involves the expression and purification of the IGPS enzyme, followed by the enzymatic reaction and subsequent purification of the product.
Caption: General workflow for the enzymatic synthesis of IGP.
Detailed Protocol: Enzymatic Synthesis
1. Expression and Purification of Indole-3-glycerol-phosphate Synthase (IGPS)
-
Gene Synthesis and Cloning: The gene for IGPS from a suitable organism (e.g., Escherichia coli, Pseudomonas aeruginosa[4], or Sulfolobus solfataricus[5]) is synthesized and cloned into an expression vector (e.g., pET series) with a suitable tag (e.g., His-tag) for purification.
-
Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the optical density of the culture reaches a specific value (e.g., 0.6-0.8 at 600 nm). The culture is then incubated at a lower temperature (e.g., 16-25 °C) for several hours to overnight.
-
Cell Lysis and Clarification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The cell lysate is then clarified by centrifugation to remove cell debris.
-
Purification: The soluble fraction is loaded onto a chromatography column suitable for the chosen tag (e.g., Ni-NTA for His-tagged proteins). The column is washed, and the protein is eluted using a gradient of an appropriate eluting agent (e.g., imidazole). Further purification can be achieved by size-exclusion chromatography. Protein purity is assessed by SDS-PAGE.
2. Enzymatic Reaction
-
Reaction Mixture: A typical reaction mixture contains the substrate 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate (CdRP), the purified IGPS enzyme, and a suitable buffer (e.g., Tris-HCl or phosphate buffer) at a specific pH.
-
Reaction Conditions: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 25-37 °C). The progress of the reaction can be monitored by measuring the decrease in substrate concentration or the increase in product concentration using techniques like HPLC or by monitoring the release of CO2.
-
Reaction Quenching: Once the reaction is complete, it is quenched by the addition of an acid (e.g., trichloroacetic acid) or by heat inactivation of the enzyme.
3. Purification of this compound (IGP)
-
Removal of Protein: The quenched reaction mixture is centrifuged to remove the precipitated protein.
-
Chromatographic Purification: The supernatant containing IGP is subjected to purification, typically using ion-exchange chromatography. The negatively charged phosphate group of IGP allows for its separation from unreacted substrate and other components.
-
Desalting and Lyophilization: The fractions containing pure IGP are pooled, desalted if necessary, and lyophilized to obtain the final product as a solid.
4. Characterization
-
The identity and purity of the synthesized IGP are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Quantitative Data
While specific yields can vary depending on the source of the enzyme and reaction conditions, enzymatic synthesis is generally highly efficient.
| Parameter | Typical Value/Range | Reference/Notes |
| Enzyme Source | P. aeruginosa | Known for high turnover number.[4] |
| Substrate | CdRP | 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate. |
| Product | IGP | This compound. |
| Reaction Yield | >90% (conversion) | Enzymatic reactions are often highly specific and efficient, leading to high conversion rates. |
| Product Purity | >95% | Achievable with standard chromatographic purification methods. |
| Characterization | NMR, MS | Standard methods for structural confirmation and purity assessment. |
Chemical Synthesis of this compound
While enzymatic synthesis is the predominant method, chemical synthesis offers an alternative route that does not rely on biological systems.[1] However, detailed, step-by-step protocols for the complete chemical synthesis of IGP are not as readily available in the scientific literature. The chemical synthesis would likely be a multi-step process involving the formation of the indole ring and the phosphorylation of the glycerol moiety.
A potential, though not explicitly detailed in the provided search results, synthetic strategy could involve:
-
Synthesis of a protected indole-glycerol derivative: This would likely involve a Fischer indole synthesis or a related method to construct the indole ring from a suitable phenylhydrazine and a protected glycerol-aldehyde or ketone.
-
Phosphorylation: The hydroxyl group at the 3-position of the glycerol moiety would then be selectively phosphorylated.
-
Deprotection: Removal of any protecting groups to yield the final product.
Given the complexity and the lack of established protocols, this approach would require significant optimization and characterization at each step.
Conclusion
The synthesis of this compound is most reliably and efficiently achieved through enzymatic catalysis using indole-3-glycerol-phosphate synthase. This method offers high specificity and yield. For researchers requiring IGP, the enzymatic route is the recommended and well-documented approach. While chemical synthesis is theoretically possible, it represents a more challenging and less defined path that would necessitate substantial developmental research.
References
- 1. Buy this compound | 4220-97-7 [smolecule.com]
- 2. Indole-3-glycerol phosphate synthase - Proteopedia, life in 3D [proteopedia.org]
- 3. Indole-3-glycerol-phosphate synthase - Wikipedia [en.wikipedia.org]
- 4. Structure and kinetics of indole-3-glycerol phosphate synthase from Pseudomonas aeruginosa: Decarboxylation is not essential for indole formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Protocol for Indole-3-Glycerol-Phosphate Synthase (IGPS) Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Indole-3-glycerol-phosphate synthase (IGPS) is a key enzyme in the tryptophan biosynthesis pathway, catalyzing the fifth step in this essential metabolic route.[1][2] This pathway is present in bacteria, plants, and fungi, but absent in mammals, making IGPS a potential target for the development of novel antibiotics and herbicides.[3] The enzyme facilitates the irreversible cyclization of 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP) to form indole-3-glycerol phosphate (IGP), with the concomitant release of carbon dioxide and water.[1][4]
Monitoring the activity of IGPS is crucial for understanding its catalytic mechanism, screening for inhibitors, and characterizing its kinetic properties. This document provides detailed protocols for two common methods for assaying IGPS activity: a continuous spectrophotometric assay and a fluorometric assay.
The spectrophotometric assay is a robust and widely used method that relies on the increase in absorbance at approximately 280 nm, corresponding to the formation of the indole ring of the product, IGP. This method is suitable for steady-state kinetic analysis and high-throughput screening.
The fluorometric assay offers higher sensitivity and is particularly useful for pre-steady-state kinetic studies.[3][5] This method monitors the change in the intrinsic fluorescence of the enzyme, typically from tryptophan residues, upon substrate binding and conversion to product. The alteration in the local environment of these fluorophores during the catalytic cycle leads to a detectable change in fluorescence intensity or emission wavelength.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the enzymatic reaction catalyzed by IGPS and the general experimental workflow for determining its activity.
Caption: Enzymatic reaction catalyzed by IGPS.
References
Application Note: HPLC Analysis of 1-C-(Indol-3-yl)glycerol 3-phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of 1-C-(Indol-3-yl)glycerol 3-phosphate (IGP), a key intermediate in the tryptophan biosynthesis pathway. Due to its polar and phosphorylated nature, a robust ion-pairing reversed-phase high-performance liquid chromatography (RP-HPLC) method is presented. This document includes a comprehensive experimental protocol, data presentation in tabular format, and visual diagrams of the relevant biochemical pathway and experimental workflow to facilitate understanding and implementation in a laboratory setting.
Introduction
This compound is a critical metabolic intermediate in the biosynthesis of tryptophan. The accurate quantification of IGP is essential for studying the kinetics of enzymes within this pathway, such as indole-3-glycerol phosphate synthase, and for understanding the regulation of tryptophan production in various organisms. The inherent polarity and ionic character of the phosphate group in IGP present a challenge for traditional reversed-phase chromatography. Therefore, an ion-pairing RP-HPLC method is employed to achieve sufficient retention and separation of this analyte.
Signaling Pathway
The tryptophan biosynthesis pathway is a fundamental metabolic route for the production of the essential amino acid tryptophan. This compound is synthesized from 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate by the enzyme indole-3-glycerol phosphate synthase. Subsequently, IGP is converted to indole and glyceraldehyde 3-phosphate by the alpha-subunit of tryptophan synthase.
Experimental Protocols
Sample Preparation
-
Enzyme Reaction Quenching: For enzymatic assays, quench the reaction at specified time points by adding an equal volume of ice-cold 10% (w/v) trichloroacetic acid (TCA).
-
Protein Precipitation: Vortex the quenched sample and incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Filtration: Carefully transfer the supernatant to a new microcentrifuge tube and filter through a 0.22 µm syringe filter into an HPLC vial.
HPLC Method
A reversed-phase HPLC method with an ion-pairing agent is utilized for the separation and quantification of this compound.
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 100 mM Potassium Phosphate, 5 mM TetrabutylammoniumHydroxide, pH 6.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 25% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 20 µL |
Data Presentation
The following table summarizes representative quantitative data for the HPLC analysis of a standard solution of this compound and related compounds.
| Compound | Retention Time (min) | Peak Area (arbitrary units) | Concentration (µM) |
| Tryptophan | 5.2 | 12580 | 10 |
| This compound | 8.7 | 15340 | 10 |
| Anthranilate | 11.4 | 9860 | 10 |
Experimental Workflow
The overall experimental workflow for the HPLC analysis of this compound is depicted below.
Conclusion
This application note provides a comprehensive guide for the HPLC analysis of this compound. The detailed protocol, including sample preparation and a robust ion-pairing reversed-phase HPLC method, is designed to yield reliable and reproducible quantification of this important metabolic intermediate. The provided diagrams and data tables serve to enhance the understanding and practical application of this method in research and development settings.
Application Note: Quantitative Analysis of 1-C-(Indol-3-yl)glycerol 3-phosphate using Triple Quadrupole LC-MS/MS
Abstract
This application note describes a sensitive and selective method for the quantification of 1-C-(Indol-3-yl)glycerol 3-phosphate (IGP) in biological matrices using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). IGP is a key intermediate in the biosynthesis of the amino acid tryptophan. The method presented here is ideal for researchers in metabolic studies, drug discovery, and diagnostics who require accurate measurement of this important metabolite. This document provides a detailed experimental protocol, including sample preparation, LC-MS/MS parameters, and data analysis guidelines.
Introduction
This compound (IGP) is a crucial intermediate in the tryptophan biosynthesis pathway, which is essential for the production of proteins and various secondary metabolites in plants, bacteria, and fungi. The accurate quantification of IGP can provide valuable insights into the regulation of this pathway and the overall metabolic state of an organism. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers high sensitivity and specificity for the analysis of small molecules like IGP in complex biological samples.[1] This application note outlines a robust LC-MS/MS method for the reliable quantification of IGP.
Signaling Pathway
Caption: Tryptophan biosynthetic pathway highlighting IGP.
Experimental Workflow
References
Application Note: Streamlined Purification of Recombinant Indole-3-Glycerol-Phosphate Synthase (IGPS)
Introduction
Indole-3-glycerol-phosphate synthase (IGPS) is a key enzyme in the tryptophan biosynthesis pathway, catalyzing the conversion of 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP) to indole-3-glycerol phosphate (IGP)[1]. This pathway is essential in bacteria, fungi, and plants, but absent in humans, making IGPS a potential target for the development of novel antimicrobial agents[1][2]. The production of highly pure and active recombinant IGPS is crucial for structural biology, inhibitor screening, and detailed kinetic studies. This application note provides a comprehensive protocol for the expression and purification of recombinant, C-terminally His-tagged IGPS from Pseudomonas aeruginosa (PaIGPS) heterologously expressed in Escherichia coli[2]. The described multi-step purification strategy, employing affinity, ion-exchange, and size-exclusion chromatography, consistently yields high-purity protein suitable for downstream applications.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the recombinant PaIGPS discussed in this protocol.
| Parameter | Value | Source Organism | Expression System | Reference |
| Molecular Weight (subunit) | ~29.5 kDa (calculated) | Pseudomonas aeruginosa PAO1 | E. coli BL21(DE3) | [2] |
| Affinity Tag | C-terminal 6xHis-tag | N/A | N/A | [2] |
| Catalytic Turnover (kcat) | 11.1 ± 0.1 s⁻¹ | Pseudomonas aeruginosa PAO1 | E. coli BL21(DE3) | [2] |
| Purification Yield | High (specific values vary) | Pseudomonas aeruginosa PAO1 | E. coli BL21(DE3) | [2] |
Experimental Protocols
This section details the step-by-step methodologies for the purification of recombinant His-tagged IGPS.
Expression of Recombinant IGPS in E. coli
-
Transformation: Transform E. coli BL21(DE3) competent cells with an expression vector (e.g., pET series) containing the trpC gene encoding IGPS with a C-terminal 6xHis-tag. Plate the transformed cells on LB agar containing the appropriate antibiotic for selection and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium with the selective antibiotic. Grow overnight at 37°C with shaking at 220 rpm.
-
Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1.0 mM.
-
Expression: Incubate the culture for an additional 4-6 hours at 30°C with shaking.
-
Cell Harvest: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until needed.
Cell Lysis and Clarification
-
Resuspension: Resuspend the frozen cell pellet in 30 mL of Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol). Add lysozyme (1 mg/mL) and a protease inhibitor cocktail.
-
Sonication: Lyse the cells on ice using a sonicator. Perform 6-8 cycles of 30-second bursts with 30-second cooling intervals.
-
Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Filtration: Carefully collect the supernatant and pass it through a 0.45 µm syringe filter to remove any remaining particulate matter. This clarified lysate is the starting material for purification.
Purification Workflow
The purification of recombinant IGPS is achieved through a three-step chromatographic process as depicted in the workflow diagram below.
Caption: Multi-step chromatographic purification workflow for recombinant IGPS.
Protocol 3.1: Step 1 - Immobilized Metal Affinity Chromatography (IMAC)
This step utilizes the affinity of the polyhistidine tag for immobilized nickel ions to achieve a high degree of initial purification[3][4][5].
-
Column Preparation: Equilibrate a 5 mL Ni-NTA Sepharose column with 10 column volumes (CV) of Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Sample Loading: Load the clarified lysate onto the equilibrated column at a flow rate of 1 mL/min.
-
Washing: Wash the column with 10-15 CV of Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins[6].
-
Elution: Elute the His-tagged IGPS with 5 CV of Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250-500 mM imidazole). Collect 1 mL fractions.
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the purified IGPS. Pool the purest fractions.
Protocol 3.2: Step 2 - Anion Exchange Chromatography (AEX)
This step separates molecules based on their net surface charge[7][8]. The predicted isoelectric point (pI) of PaIGPS is acidic, making it suitable for anion exchange chromatography at a neutral pH.
-
Buffer Exchange: Exchange the buffer of the pooled IMAC fractions into AEX Binding Buffer (20 mM Tris-HCl, pH 8.0, 25 mM NaCl) using a desalting column or dialysis.
-
Column Equilibration: Equilibrate a HiTrap Q HP anion exchange column with 10 CV of AEX Binding Buffer.
-
Sample Loading: Load the buffer-exchanged sample onto the column.
-
Elution: Elute the bound proteins using a linear gradient of 0-100% AEX Elution Buffer (20 mM Tris-HCl, pH 8.0, 1 M NaCl) over 20 CV. Collect fractions.
-
Analysis: Analyze fractions by SDS-PAGE. Pool the fractions containing IGPS.
Protocol 3.3: Step 3 - Size-Exclusion Chromatography (SEC)
Also known as gel filtration, this final polishing step separates proteins based on their hydrodynamic radius, effectively removing any remaining contaminants and protein aggregates[9][10][11].
-
Concentration: Concentrate the pooled AEX fractions to a volume of 1-2 mL using a centrifugal concentrator (e.g., Amicon Ultra, 10 kDa MWCO).
-
Column Equilibration: Equilibrate a Superdex 75 or Superdex 200 gel filtration column (pre-calibrated with molecular weight standards) with at least 2 CV of SEC Buffer (20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Sample Injection: Inject the concentrated protein sample onto the column.
-
Isocratic Elution: Elute the protein with 1.5 CV of SEC Buffer at a constant flow rate.
-
Analysis and Storage: Collect fractions and analyze by SDS-PAGE for purity. Pool the fractions containing pure, monomeric IGPS. Determine the protein concentration using the absorbance at 280 nm and the calculated molar extinction coefficient[1]. Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the substrate, enzyme, and product in the reaction catalyzed by IGPS.
Caption: Catalytic reaction of Indole-3-glycerol-phosphate synthase.
References
- 1. digitalcommons.montclair.edu [digitalcommons.montclair.edu]
- 2. researchgate.net [researchgate.net]
- 3. His Tag Protein Purification & IMAC Resins - CD Bioparticles [cd-bioparticles.com]
- 4. Frontiers | Affinity Chromatography of Native and Recombinant Proteins from Receptors for Insulin and IGF-I to Recombinant Single Chain Antibodies [frontiersin.org]
- 5. youtube.com [youtube.com]
- 6. ijbiotech.com [ijbiotech.com]
- 7. Purification of Antibodies Using Ion-Exchange Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for In Vitro IGP Production Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for an in vitro assay to measure the production of Indole-3-glycerol phosphate (IGP) by the enzyme Indole-3-glycerol phosphate synthase (IGPS). This assay is a valuable tool for studying the kinetics of IGPS, screening for inhibitors, and investigating the tryptophan biosynthesis pathway.
Introduction
Indole-3-glycerol phosphate synthase (IGPS) is a key enzyme in the tryptophan biosynthetic pathway, catalyzing the fourth step: the conversion of 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP) to Indole-3-glycerol phosphate (IGP).[1][2] This pathway is essential for the survival of many microorganisms, making IGPS a potential target for the development of novel antimicrobial agents.[3] The following protocol describes a fluorescence-based assay to quantify IGPS activity by monitoring the formation of IGP.
Signaling Pathway
The IGPS-catalyzed reaction is a crucial step in the multi-stage biosynthesis of tryptophan from chorismate. The simplified pathway leading to and from IGP is depicted below.
References
Application Notes & Protocols: Tracing 1-C-(Indol-3-yl)glycerol 3-phosphate Metabolism with Labeled Isotopes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-C-(Indol-3-yl)glycerol 3-phosphate (IGP) is a critical intermediate in the biosynthesis of tryptophan.[1][2] Beyond its role as a precursor to this essential amino acid, IGP also serves as a branchpoint for the synthesis of other important metabolites, including the plant hormone indole-3-acetic acid (IAA).[2] Understanding the metabolic fate of IGP is therefore crucial for fields ranging from metabolic engineering to drug development. The use of stable isotope labeling offers a powerful and safe method for monitoring metabolic rates and pathways in detail.[3] This document provides detailed application notes and protocols for tracing the metabolism of IGP using labeled isotopes.
Core Concepts
Stable isotope tracing involves introducing a metabolite labeled with a heavy isotope (e.g., ¹³C or ¹⁵N) into a biological system. The labeled atoms act as tracers, allowing researchers to follow the metabolite through various biochemical reactions. By analyzing the distribution of the isotope in downstream products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, it is possible to elucidate metabolic pathways and quantify fluxes.
Key Applications
-
Elucidating Novel Metabolic Pathways: Tracing the flow of labeled carbon or nitrogen from IGP can reveal previously unknown metabolic routes and branchpoints.
-
Quantifying Metabolic Flux: Determining the rate of conversion of IGP to tryptophan and other downstream metabolites.
-
Metabolic Engineering: Identifying bottlenecks and optimizing the production of tryptophan or other desired indole-containing compounds in microbial fermentation processes.[4]
-
Herbicide and Drug Development: Investigating the impact of chemical compounds on the tryptophan biosynthesis pathway.
Data Presentation
Table 1: Hypothetical Isotope Enrichment in Metabolites Downstream of [U-¹³C]-IGP
| Metabolite | Isotope Enrichment (%) | Fold Change vs. Control |
| Tryptophan | 85.2 ± 4.1 | 50.3 |
| Indole-3-acetic acid | 5.6 ± 0.8 | 3.2 |
| Anthranilate | 1.2 ± 0.3 | 1.1 |
| Indole | 15.7 ± 2.5 | 8.9 |
Table 2: Metabolic Flux Analysis from Labeled IGP
| Metabolic Step | Flux Rate (nmol/g/h) | Enzyme |
| IGP -> Indole + G3P | 120.4 ± 10.2 | Tryptophan Synthase Alpha Subunit |
| Indole + Serine -> Tryptophan | 105.8 ± 8.9 | Tryptophan Synthase Beta Subunit |
| IGP -> IAA Pathway | 7.3 ± 1.1 | (Multiple enzymes) |
Experimental Protocols
Protocol 1: In Vivo Isotope Tracing of IGP Metabolism in E. coli
This protocol describes the use of ¹³C-labeled glucose to generate labeled IGP intracellularly and trace its subsequent metabolism.
1. Materials:
- E. coli strain capable of producing high titers of tryptophan.
- Minimal media (e.g., M9) with and without unlabeled glucose.
- [U-¹³C]-Glucose (Cambridge Isotope Laboratories).
- Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mg/mL lysozyme).
- Methanol, Chloroform, Water (for metabolite extraction).
- Liquid chromatography-mass spectrometry (LC-MS) system.
2. Procedure:
- Pre-culture: Grow a starter culture of the E. coli strain overnight in LB medium.
- Main Culture: Inoculate 100 mL of M9 minimal medium containing 4 g/L of unlabeled glucose with the overnight culture to an OD₆₀₀ of 0.1. Grow at 37°C with shaking.
- Labeling: When the culture reaches an OD₆₀₀ of ~0.8, harvest the cells by centrifugation (5000 x g, 10 min, 4°C). Wash the cell pellet twice with M9 medium lacking a carbon source. Resuspend the cells in 100 mL of fresh M9 medium containing 4 g/L of [U-¹³C]-Glucose.
- Time-course Sampling: Collect 1 mL aliquots of the culture at various time points (e.g., 0, 5, 15, 30, 60 minutes) post-labeling. Immediately quench the metabolic activity by adding the cell suspension to 4 mL of -20°C 60% methanol.
- Metabolite Extraction:
- Centrifuge the quenched samples (10,000 x g, 5 min, -10°C).
- Resuspend the cell pellet in 500 µL of cold (-20°C) 50% methanol.
- Perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells.
- Add 500 µL of chloroform and vortex vigorously for 1 minute.
- Add 200 µL of water and vortex again.
- Centrifuge (14,000 x g, 10 min, 4°C) to separate the phases.
- Collect the upper aqueous phase containing polar metabolites, including IGP and its downstream products.
- LC-MS Analysis:
- Dry the aqueous extract under a stream of nitrogen.
- Resuspend the dried metabolites in a suitable volume of mobile phase for LC-MS analysis.
- Analyze the samples using a high-resolution mass spectrometer coupled with a suitable liquid chromatography system (e.g., HILIC or reversed-phase).
- Identify and quantify the mass isotopologues of IGP, tryptophan, and other related metabolites.
Protocol 2: In Vitro Enzymatic Assay with Labeled IGP
This protocol details the synthesis of labeled IGP and its use in an in vitro assay to measure the activity of Tryptophan Synthase.
1. Materials:
- Labeled precursor (e.g., [U-¹³C]-anthranilate or [¹⁵N]-anthranilate).
- Purified enzymes for IGP synthesis (Anthranilate phosphoribosyltransferase, Phosphoribosylanthranilate isomerase, Indole-3-glycerol phosphate synthase).
- Purified Tryptophan Synthase (alpha and beta subunits).
- Reaction buffer (e.g., 100 mM potassium phosphate pH 7.8, 1 mM EDTA, 10 µM pyridoxal 5'-phosphate).
- L-Serine.
- HPLC system for purification and analysis.
2. Procedure:
- Enzymatic Synthesis of Labeled IGP:
- Combine the labeled anthranilate, phosphoribosyl pyrophosphate (PRPP), and the three synthesis enzymes in a reaction vessel.
- Incubate at 37°C and monitor the formation of IGP by HPLC.
- Purify the labeled IGP using preparative HPLC.
- Tryptophan Synthase Activity Assay:
- Set up a reaction mixture containing the reaction buffer, purified Tryptophan Synthase (alpha and beta subunits), and L-Serine.
- Initiate the reaction by adding the purified, labeled IGP.
- Incubate at 37°C.
- Take time-point samples and stop the reaction by adding an equal volume of 1 M HCl.
- Analysis:
- Analyze the reaction products by LC-MS to quantify the formation of labeled tryptophan.
- Calculate the enzyme kinetics based on the rate of labeled product formation.
Visualizations
Caption: Experimental workflow for tracing IGP metabolism.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Indole-3-glycerol phosphate, a branchpoint of indole-3-acetic acid biosynthesis from the tryptophan biosynthetic pathway in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of Peripheral Serotonin Synthesis Using Stable Isotope-Labeled Tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Engineering and Fermentation Process Strategies for L-Tryptophan Production by Escherichia coli [mdpi.com]
Application Notes and Protocols for Cloning and Expression of Indole-3-Glycerol-Phosphate Synthase (IGPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-glycerol-phosphate synthase (IGPS) is a key enzyme in the tryptophan biosynthesis pathway, catalyzing the conversion of 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP) to indole-3-glycerol phosphate (IGP).[1][2] This pathway is essential for the survival of many microorganisms and is absent in mammals, making IGPS a promising target for the development of novel antimicrobial agents.[3] In plants, IGPS is a crucial branchpoint for the biosynthesis of tryptophan, auxin, and defense compounds like benzoxazinoids. This document provides detailed protocols and data for the cloning, expression, and characterization of the IGPS gene, intended to facilitate research and development in this area.
Data Presentation
Table 1: Kinetic Parameters of Indole-3-Glycerol-Phosphate Synthase from Various Organisms
| Organism | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | Optimal pH | Optimal Temperature (°C) |
| Pseudomonas aeruginosa | N/A | N/A | 11.1 ± 0.1 | Broad | N/A |
| Pyrococcus furiosus | 140 ± 10 | 20 ± 0.5 | N/A | 5.5 | 100 |
| Sulfolobus solfataricus | N/A | N/A | N/A | N/A | N/A |
| Escherichia coli | N/A | N/A | N/A | N/A | N/A |
| Saccharomyces cerevisiae | N/A | N/A | N/A | N/A | N/A |
Table 2: Example Purification of Recombinant Indole-3-Glycerol-Phosphate Synthase from Mycobacterium tuberculosis
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Cell Lysate | N/A | N/A | N/A | 100 | 1 |
| Ni-NTA Affinity Chromatography | N/A | N/A | N/A | N/A | N/A |
| Size-Exclusion Chromatography | N/A | N/A | N/A | N/A | N/A |
Note: A complete purification table with all values was not available in the searched literature. The provided table is a template based on a typical purification scheme for a His-tagged recombinant protein.
Experimental Protocols
Protocol 1: Cloning of the Indole-3-Glycerol-Phosphate Synthase (IGPS) Gene
This protocol describes the amplification of the IGPS gene from genomic DNA and its insertion into an expression vector.
1. Materials:
-
Genomic DNA from the source organism
-
PCR primers specific for the IGPS gene (forward and reverse)
-
High-fidelity DNA polymerase
-
dNTPs
-
PCR buffer
-
Expression vector (e.g., pET-28a(+) with an N-terminal His-tag)
-
Restriction enzymes (corresponding to sites introduced in the primers)
-
T4 DNA ligase
-
Ligation buffer
-
Competent E. coli cells for cloning (e.g., DH5α)
-
LB agar plates with appropriate antibiotic selection
2. Methods:
-
PCR Amplification:
-
Design PCR primers to amplify the entire coding sequence of the IGPS gene. Incorporate restriction enzyme sites at the 5' ends of the primers for subsequent cloning.
-
Set up the PCR reaction with genomic DNA as the template.
-
Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
Analyze the PCR product by agarose gel electrophoresis to confirm the correct size.
-
-
Vector and Insert Preparation:
-
Purify the PCR product using a PCR purification kit.
-
Digest both the purified PCR product and the expression vector with the selected restriction enzymes.
-
Purify the digested vector and insert by gel electrophoresis and subsequent gel extraction.
-
-
Ligation and Transformation:
-
Set up a ligation reaction with the digested vector, insert, T4 DNA ligase, and ligation buffer. Incubate as recommended by the manufacturer.
-
Transform the ligation mixture into competent E. coli DH5α cells via heat shock.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Clone Verification:
-
Select individual colonies and perform colony PCR or plasmid mini-preparation followed by restriction digestion to verify the presence of the insert.
-
Confirm the correct sequence of the cloned IGPS gene by Sanger sequencing.
-
Protocol 2: Expression and Purification of Recombinant IGPS
This protocol details the expression of the cloned IGPS gene in E. coli and the purification of the recombinant protein.
1. Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the IGPS expression vector
-
LB broth with the appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Lysozyme
-
DNase I
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
-
SDS-PAGE reagents
2. Methods:
-
Protein Expression:
-
Inoculate a starter culture of the transformed E. coli BL21(DE3) cells and grow overnight.
-
Inoculate a larger volume of LB broth with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance protein solubility.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer.
-
Add lysozyme and DNase I and incubate on ice.
-
Disrupt the cells by sonication.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Protein Purification:
-
Load the clarified lysate onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged IGPS protein with elution buffer.
-
Collect fractions and analyze by SDS-PAGE to assess purity.
-
Pool the fractions containing the purified protein and dialyze against a suitable storage buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Protocol 3: Enzymatic Assay of IGPS
This protocol describes a method to determine the activity of the purified IGPS enzyme.
1. Materials:
-
Purified IGPS enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.8)
-
Substrate: 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP)
-
Spectrophotometer
2. Methods:
-
The activity of IGPS can be measured by monitoring the decrease in the concentration of the substrate CdRP or the formation of the product IGP.[2]
-
A discontinuous spectrophotometric assay can be used where the reaction is stopped at different time points and the amount of product formed is quantified.
-
The formation of IGP can be monitored by the increase in absorbance at 280 nm or 290 nm.
-
The reaction mixture should contain the purified enzyme and the substrate CdRP in the assay buffer.
-
Incubate the reaction at the optimal temperature for the specific IGPS enzyme.
-
Calculate the enzyme activity based on the rate of product formation.
Visualizations
Caption: Experimental workflow for IGPS cloning and expression.
Caption: Tryptophan biosynthesis pathway highlighting the role of IGPS.
References
- 1. A comprehensive review and comparison of L-tryptophan biosynthesis in Saccharomyces cerevisiae and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and kinetics of indole-3-glycerol phosphate synthase from Pseudomonas aeruginosa: Decarboxylation is not essential for indole formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.igem.org [static.igem.org]
Application Notes and Protocols for Site-Directed Mutagenesis of the Indole-3-Glycerol-Phosphate Synthase (IGPS) Active Site
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indole-3-glycerol-phosphate synthase (IGPS) is a key enzyme in the tryptophan biosynthetic pathway, catalyzing the conversion of 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP) to indole-3-glycerol phosphate (IGP).[1][2] This multi-step reaction involves a condensation, decarboxylation, and dehydration, leading to the formation of the indole ring.[1] As this pathway is essential for many pathogenic bacteria but absent in humans, IGPS represents a promising target for the development of novel antimicrobial agents.
The active site of IGPS is located within a (βα)8-barrel structure and comprises several conserved residues crucial for substrate binding and catalysis.[3][4] Key catalytic residues identified through structural and mutagenesis studies include Lys53, Lys110, and Glu159 in Sulfolobus solfataricus IGPS (sIGPS).[3] Lys110 acts as a general acid, while Glu159 functions as a general base.[3] Lys53 is involved in guiding the substrate during the reaction.[3] Other residues, such as Arg54 and Asn90, are important for coordinating the functional motions of active site loops.[4]
Site-directed mutagenesis is a powerful technique to investigate the roles of specific amino acid residues in enzyme function. By systematically replacing active site residues and analyzing the kinetic properties of the resulting mutant enzymes, researchers can elucidate the catalytic mechanism and identify residues critical for inhibitor binding. This information is invaluable for the rational design of potent and specific IGPS inhibitors.
This document provides detailed protocols for the site-directed mutagenesis of the IGPS active site, followed by the expression, purification, and kinetic characterization of the resulting mutant proteins.
Materials and Methods
Materials
-
Plasmid DNA containing the wild-type IGPS gene (e.g., in a pET vector)
-
E. coli competent cells for cloning (e.g., DH5α) and expression (e.g., BL21(DE3))
-
Mutagenic primers (see Table 1 for examples)
-
High-fidelity DNA polymerase
-
dNTPs
-
LB broth and agar plates with appropriate antibiotics
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
Ni-NTA affinity chromatography column
-
Buffers for protein purification (Lysis, Wash, Elution)
-
Substrate: 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP)
-
Spectrophotometer or plate reader for kinetic assays
Experimental Protocols
This protocol is based on the QuikChange™ site-directed mutagenesis method.
Primer Design: Mutagenic primers should be designed to be complementary to the template DNA, with the desired mutation in the center. They should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.
Table 1: Example Mutagenic Primers for S. solfataricus IGPS. This table provides example forward primer sequences for introducing alanine mutations at key active site residues. The reverse primer is the reverse complement of the forward primer. The mutated codon is shown in bold.
| Target Residue | Forward Primer Sequence (5' - 3') |
| K53A | GTTTATGATATTGCTGGCC CGTTTTGAAGATGC |
| K110A | CATTGGTGAAGCTATTGCC GAAGTTGGTGGTGC |
| E159A | GGTGCTATTGCTGAAGCC GTTGCTGAAGGTGC |
PCR Amplification:
-
Set up the PCR reaction as described in Table 2.
-
Perform thermal cycling according to the parameters in Table 3.
Table 2: PCR Reaction Mixture for Site-Directed Mutagenesis.
| Component | Volume (µL) | Final Concentration |
| 5x High-Fidelity Buffer | 10 | 1x |
| dNTP mix (10 mM each) | 1 | 0.2 mM |
| Forward Primer (10 µM) | 1.25 | 0.25 µM |
| Reverse Primer (10 µM) | 1.25 | 0.25 µM |
| Template DNA (10 ng/µL) | 1 | 10 ng |
| High-Fidelity DNA Polymerase | 1 | - |
| Nuclease-free water | to 50 | - |
Table 3: Thermal Cycling Parameters for Site-Directed Mutagenesis.
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 2 min | 1 |
| Denaturation | 95 | 30 sec | 18 |
| Annealing | 55-65 | 30 sec | |
| Extension | 68 | 1 min/kb | |
| Final Extension | 68 | 5 min | 1 |
| Hold | 4 | ∞ |
DpnI Digestion:
-
Add 1 µL of DpnI restriction enzyme directly to the PCR product.[6]
-
Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.[7]
Transformation:
-
Transform E. coli DH5α competent cells with 1-2 µL of the DpnI-treated PCR product.
-
Plate the transformation mixture on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
Sequence Verification: Isolate plasmid DNA from several colonies and verify the desired mutation by DNA sequencing.
-
Transform E. coli BL21(DE3) competent cells with the sequence-verified plasmid containing the mutant IGPS gene.
-
Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication and clarify the lysate by centrifugation.
-
Apply the supernatant to a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged IGPS protein with elution buffer.
-
Dialyze the purified protein against a suitable storage buffer and store at -80°C.
The activity of IGPS can be monitored by measuring the decrease in the concentration of the substrate CdRP or the formation of the product IGP. A common method is to monitor the fluorescence of IGP.
-
Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.8), and varying concentrations of the substrate CdRP.
-
Initiate the reaction by adding a known concentration of the purified wild-type or mutant IGPS enzyme.
-
Monitor the reaction progress over time using a spectrophotometer or fluorometer.
-
Calculate the initial reaction velocities (v0) from the linear portion of the progress curves.
-
Determine the kinetic parameters (Km and kcat) by fitting the initial velocity data to the Michaelis-Menten equation.
Data Presentation
The kinetic data for wild-type and mutant IGPS enzymes should be summarized in a table for easy comparison.
Table 4: Hypothetical Kinetic Parameters for Wild-Type and Mutant IGPS. This table shows example data for the kinetic characterization of IGPS variants.
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Wild-Type | 15 | 10 | 6.7 x 10⁵ |
| K53A | 150 | 0.1 | 6.7 x 10² |
| K110A | 200 | 0.05 | 2.5 x 10² |
| E159A | 180 | 0.08 | 4.4 x 10² |
Visualizations
Caption: Enzymatic reaction pathway of Indole-3-glycerol-phosphate synthase (IGPS).
Caption: Experimental workflow for site-directed mutagenesis and analysis of IGPS.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Loop-loop interactions govern multiple steps in indole-3-glycerol phosphate synthase catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.igem.org [static.igem.org]
- 6. Site-Directed Mutagenesis | Şen Lab [receptor.nsm.uh.edu]
- 7. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
Technical Support Center: 1-C-(Indol-3-yl)glycerol 3-phosphate (IGP) Synthesis
Welcome to the technical support center for the synthesis of 1-C-(Indol-3-yl)glycerol 3-phosphate (IGP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important biosynthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the main approaches for synthesizing this compound (IGP)?
A1: There are two primary methods for IGP synthesis: enzymatic synthesis and chemical synthesis.
-
Enzymatic Synthesis: This is the most common and efficient method, utilizing the enzyme indole-3-glycerol-phosphate synthase (IGPS). This enzyme catalyzes the conversion of 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate (CdRP) into IGP.[1][2] This method is favored for its high specificity.[2]
-
Chemical Synthesis: While less common, chemical synthesis offers an alternative route. It typically involves the construction of the indole and glycerol phosphate moieties through multi-step organic reactions.[1][2] This approach can be more challenging due to issues with regioselectivity and the need for protecting groups.
Q2: What are the critical starting materials for the chemical synthesis of IGP?
A2: A plausible chemical synthesis would likely start with the preparation of indole-3-glycerol, followed by a selective phosphorylation step. Key starting materials and reagents may include:
-
An indole derivative (e.g., indole-3-carboxaldehyde).
-
A glycerol synthon.
-
Protecting group reagents for the indole nitrogen and glycerol hydroxyl groups.
-
A phosphorylating agent (e.g., phosphorus oxychloride).
Q3: Why is regioselectivity a major challenge in the chemical functionalization of indoles?
A3: The indole ring has multiple reactive sites, primarily the N1 and C3 positions. Direct functionalization can lead to a mixture of products. The C3 position is often more nucleophilic, leading to preferential reaction at this site.[1] To achieve the desired C-C bond formation at the C3 position for the glycerol side chain, careful selection of reaction conditions and potentially the use of directing groups on the indole nitrogen are crucial.
Q4: What are the common challenges associated with the phosphorylation step?
A4: Phosphorylation of polyfunctional molecules like indole-3-glycerol can be problematic. Key challenges include:
-
Low reaction efficiency: Inefficient phosphorylation can result in low yields of the desired product.
-
Side reactions: The phosphorylating agent can react with other nucleophilic sites on the molecule if they are not adequately protected.
-
Purification difficulties: The final phosphorylated product is often highly polar, making it challenging to separate from reaction byproducts and excess reagents.
-
Lability of the phosphate ester: The phosphate ester bond can be sensitive to both acidic and basic conditions, potentially leading to degradation during workup and purification.
Q5: How can I monitor the progress of my IGP synthesis reaction?
A5: Several analytical techniques can be employed to monitor the reaction progress:
-
Thin-Layer Chromatography (TLC): Useful for tracking the consumption of starting materials and the formation of products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction components. Reverse-phase HPLC with a suitable ion-pairing agent can be effective for separating the polar phosphate compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR can be used to identify intermediates and the final product, and to assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify any byproducts.
Troubleshooting Guides
Guide 1: Low Yield in Chemical Synthesis
This guide addresses potential causes and solutions for unexpectedly low yields during the chemical synthesis of IGP.
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction at the indole functionalization step. | - Confirm the complete consumption of the indole starting material using TLC or HPLC. - Optimize reaction conditions (temperature, reaction time, solvent). - Consider a different catalyst or a more reactive glycerol synthon. |
| Poor regioselectivity during indole functionalization. | - Analyze the crude reaction mixture by NMR or LC-MS to identify isomers. - Re-evaluate the directing group strategy for the indole nitrogen. - Modify reaction conditions to favor C3-alkylation. |
| Inefficient phosphorylation. | - Ensure the phosphorylating agent is fresh and handled under anhydrous conditions. - Optimize the stoichiometry of the phosphorylating agent. - Consider using a more reactive phosphorylation reagent or a catalyst. |
| Degradation of product during workup or purification. | - Maintain neutral pH during aqueous workup steps. - Avoid prolonged exposure to strong acids or bases. - Use mild purification techniques, such as flash chromatography with a neutral stationary phase or preparative HPLC. |
| Loss of product during extraction. | - The phosphorylated product is highly polar and may remain in the aqueous phase during standard extractions. - Use a highly polar organic solvent for extraction or consider solid-phase extraction (SPE). |
Experimental Protocols & Visualizations
Hypothetical Chemical Synthesis Workflow
The following diagram outlines a plausible multi-step chemical synthesis route for this compound, highlighting critical stages where issues may arise.
Caption: Hypothetical workflow for the chemical synthesis of IGP.
Troubleshooting Logic for Phosphorylation Step
This diagram illustrates a logical approach to troubleshooting common issues encountered during the phosphorylation of indole-3-glycerol.
Caption: Troubleshooting logic for the phosphorylation step in IGP synthesis.
Detailed Methodologies (Cited Experiments)
1. Protection of the Indole Nitrogen:
-
Objective: To prevent N-alkylation and other side reactions at the indole nitrogen during subsequent functionalization steps.
-
Procedure:
-
Dissolve the indole starting material in a suitable anhydrous solvent (e.g., THF, DMF).
-
Add a base (e.g., NaH, K2CO3) and stir at room temperature.
-
Slowly add the protecting group reagent (e.g., a sulfonyl chloride, benzyl bromide).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the N-protected indole by flash chromatography.
-
2. Phosphorylation of an Alcohol (General Protocol):
-
Objective: To introduce a phosphate group onto a primary alcohol.
-
Procedure (using POCl3):
-
Dissolve the alcohol in an anhydrous aprotic solvent (e.g., pyridine, triethylamine) and cool to 0 °C under an inert atmosphere (N2 or Ar).
-
Slowly add phosphorus oxychloride (POCl3) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or HPLC).
-
Carefully quench the reaction by slowly adding it to ice-cold water or a buffered solution.
-
Extract the aqueous layer with a suitable organic solvent to remove non-polar impurities. The polar phosphorylated product will likely remain in the aqueous phase.
-
Purify the phosphorylated product from the aqueous phase using techniques such as ion-exchange chromatography or reverse-phase HPLC with an ion-pairing agent.
-
Disclaimer: These are generalized protocols and may require significant optimization for the specific synthesis of this compound. Always consult relevant literature and safety data sheets before performing any chemical synthesis.
References
Technical Support Center: Optimizing Enzymatic Synthesis of Indole-3-Glycerol Phosphate (IGP)
Welcome to the technical support center for the enzymatic synthesis of Indole-3-Glycerol Phosphate (IGP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and efficiency of your IGP synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the enzymatic reaction for IGP synthesis?
A1: The enzymatic synthesis of Indole-3-Glycerol Phosphate (IGP) is catalyzed by the enzyme Indole-3-glycerol phosphate synthase (IGPS). This enzyme facilitates the ring closure of the substrate 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP) to form IGP, releasing carbon dioxide and water in the process.[1][2] This reaction is a key step in the tryptophan biosynthesis pathway in many organisms.[1][3][4]
Q2: My IGP yield is consistently low. What are the common causes?
A2: Low IGP yield can stem from several factors:
-
Suboptimal Reaction Conditions: The activity of IGPS is highly dependent on pH, temperature, and buffer composition.
-
Enzyme Inactivation: The enzyme may lose activity over time due to instability under the reaction conditions.
-
Substrate Quality and Concentration: The purity and concentration of the substrate, CdRP, are critical. Degradation or impurities in the substrate can inhibit the reaction.
-
Product Inhibition or Degradation: In some cases, the product (IGP) or byproducts may inhibit the enzyme, or the product itself may be unstable.
-
Improper Purification: Significant loss of product can occur during the purification steps.
Q3: How can I monitor the progress of my IGP synthesis reaction?
A3: The progress of the reaction can be monitored by measuring the decrease in the substrate (CdRP) concentration or the increase in the product (IGP) concentration over time. A common method is to use a discontinuous assay where aliquots of the reaction mixture are taken at different time points, the reaction is stopped (e.g., by adding acid), and the amount of product formed is quantified.[3] Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or spectrophotometric methods can be employed for quantification. The formation of IGP can be monitored by an increase in absorbance at 278 nm.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Low or No IGP Yield
| Potential Cause | Troubleshooting Steps |
| Incorrect Reaction Buffer pH | Verify the pH of your reaction buffer. The optimal pH for IGPS activity can vary depending on the source of the enzyme. Refer to the data table below for optimal pH ranges for IGPS from different organisms. Prepare fresh buffer and re-measure the pH before starting the reaction. |
| Suboptimal Reaction Temperature | Ensure your reaction is incubated at the optimal temperature for the specific IGPS enzyme you are using. Temperatures that are too high can lead to enzyme denaturation, while temperatures that are too low will result in slow reaction rates. See the data table for reported optimal temperatures. |
| Inactive Enzyme | Test the activity of your IGPS enzyme stock using a standard activity assay before starting a large-scale synthesis. Enzymes can lose activity during storage. If the activity is low, consider obtaining a fresh batch of enzyme or re-purifying your existing stock. |
| Poor Quality Substrate (CdRP) | The substrate, 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP), can be unstable. Ensure it has been stored correctly, typically at low temperatures and protected from light. If possible, verify the purity of your CdRP using analytical methods like NMR or mass spectrometry. Consider synthesizing fresh CdRP if the quality is questionable. |
| Substrate or Product Inhibition | High concentrations of the substrate (CdRP) or the accumulation of the product (IGP) can sometimes inhibit the enzyme. Try running the reaction with varying initial substrate concentrations to identify any potential substrate inhibition. If product inhibition is suspected, consider strategies to remove the product as it is formed, such as using a biphasic system or in-situ product removal techniques, although this is more advanced. A simpler approach is to optimize the reaction time to stop the reaction before significant product inhibition occurs. |
| Presence of Inhibitors | Ensure all your reagents and water are of high purity. Contaminants such as heavy metals or residual chemicals from purification steps can inhibit enzyme activity. |
Issue 2: Enzyme Instability and Precipitation
| Potential Cause | Troubleshooting Steps |
| Precipitation during reaction | Enzyme precipitation can occur due to suboptimal buffer conditions (pH, ionic strength) or temperature. Try optimizing the buffer composition by adding stabilizing agents like glycerol (5-20%), bovine serum albumin (BSA), or a non-ionic detergent. Re-evaluate the optimal temperature for your specific enzyme to avoid denaturation. |
| Loss of activity over time | If the reaction starts well but plateaus quickly, it may indicate enzyme instability under the reaction conditions. Consider immobilizing the enzyme on a solid support, which can often improve stability. Alternatively, a fed-batch approach where the substrate is added incrementally may reduce stress on the enzyme. |
Quantitative Data on IGPS Reaction Conditions
The optimal conditions for IGP synthesis can vary depending on the organism from which the IGPS enzyme is derived. The following table summarizes key parameters from the literature.
| Organism | Optimal pH | Optimal Temperature (°C) | kcat (s-1) | Km for CdRP (µM) |
| Pseudomonas aeruginosa | Broadly active | Not specified | 11.1 ± 0.1 | Not specified |
| Sulfolobus solfataricus | ~7.0 | High (thermophile) | Not specified | Not specified |
| Escherichia coli | Not specified | Not specified | Not specified | Not specified |
| Mycobacterium tuberculosis | Not specified | Not specified | Not specified | Not specified |
Note: This table is not exhaustive and represents reported values which can vary based on experimental conditions. The IGPS from Pseudomonas aeruginosa has been noted for its high turnover number.[5]
Experimental Protocols
Key Experiment: Enzymatic Synthesis of Indole-3-Glycerol Phosphate (IGP)
This protocol provides a general framework for the enzymatic synthesis of IGP. Optimization of specific parameters may be required for your particular enzyme and experimental setup.
Materials:
-
Indole-3-glycerol phosphate synthase (IGPS)
-
1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Reaction vessel (e.g., microcentrifuge tube or a larger flask for scale-up)
-
Incubator or water bath
-
Quenching solution (e.g., 1 M HCl)
-
Analytical equipment (e.g., HPLC, spectrophotometer)
Procedure:
-
Prepare the Reaction Mixture: In a reaction vessel, combine the reaction buffer and the desired concentration of the substrate, CdRP. A typical starting concentration for CdRP can be in the range of 400 µM.[3]
-
Pre-incubate: Equilibrate the reaction mixture to the optimal temperature for your IGPS enzyme.
-
Initiate the Reaction: Add the IGPS enzyme to the reaction mixture to start the synthesis. The final enzyme concentration will need to be optimized, but a starting point could be in the range of 2.5 to 5 µM.[3]
-
Incubation: Incubate the reaction mixture at the optimal temperature for a set period. It is recommended to take time-course samples to monitor the reaction progress.
-
Monitoring the Reaction: At various time points, withdraw an aliquot of the reaction mixture and stop the reaction by adding a quenching solution (e.g., an equal volume of 1 M HCl). Analyze the quenched samples to determine the concentration of IGP formed.
-
Reaction Termination: Once the reaction has reached the desired conversion, terminate the entire reaction by adding the quenching solution.
-
Purification: Proceed with the purification of IGP from the reaction mixture.
Key Experiment: Purification of Indole-3-Glycerol Phosphate (IGP)
A common method for purifying IGP from the reaction mixture is through chromatography.
Materials:
-
Terminated IGP synthesis reaction mixture
-
Chromatography system (e.g., FPLC or HPLC)
-
Appropriate chromatography column (e.g., anion-exchange or reverse-phase)
-
Buffers for chromatography
-
Fraction collector
-
Analytical equipment for product verification (e.g., HPLC, mass spectrometry)
Procedure (Example using Anion-Exchange Chromatography):
-
Sample Preparation: Centrifuge the terminated reaction mixture to remove any precipitated protein. Filter the supernatant through a 0.22 µm filter.
-
Column Equilibration: Equilibrate the anion-exchange column with a low-salt starting buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Sample Loading: Load the prepared sample onto the equilibrated column.
-
Washing: Wash the column with the starting buffer to remove any unbound impurities.
-
Elution: Elute the bound IGP using a salt gradient (e.g., a linear gradient of 0 to 1 M NaCl in the starting buffer).
-
Fraction Collection: Collect fractions as the elution proceeds.
-
Analysis of Fractions: Analyze the collected fractions for the presence of IGP using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Pooling and Desalting: Pool the fractions containing pure IGP. If necessary, desalt the pooled fractions using dialysis or a desalting column.
-
Lyophilization: Lyophilize the purified IGP solution to obtain a stable powder.
Visual Guides
Logical Troubleshooting Workflow for Low IGP Yield
Caption: A step-by-step workflow for troubleshooting low IGP yield.
Enzymatic IGP Synthesis and Purification Workflow
Caption: A general workflow for the enzymatic synthesis and purification of IGP.
References
- 1. proteopedia.org [proteopedia.org]
- 2. Indole-3-glycerol-phosphate synthase - Wikipedia [en.wikipedia.org]
- 3. Structure and kinetics of indole-3-glycerol phosphate synthase from Pseudomonas aeruginosa: Decarboxylation is not essential for indole formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loop-loop interactions govern multiple steps in indole-3-glycerol phosphate synthase catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 1-C-(Indol-3-yl)glycerol 3-phosphate (IGP)
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1-C-(Indol-3-yl)glycerol 3-phosphate (IGP) in solution. Find answers to frequently asked questions and troubleshooting guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of my this compound (IGP) solution?
Q2: How should I store my IGP stock solutions?
To maximize the shelf-life of your IGP solutions, it is recommended to store them at or below -20°C. For a related compound, sn-Glycerol 3-phosphate, stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C.[2] It is also advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can contribute to degradation. Solutions should be protected from light to prevent potential photo-degradation of the indole ring.
Q3: My experimental results are inconsistent when using an IGP solution. What could be the cause?
Inconsistent results can often be attributed to the degradation of IGP in your experimental setup. This can be particularly problematic in lengthy incubations at room temperature or higher. The enzymatic degradation of IGP to indole and D-glyceraldehyde 3-phosphate is a known metabolic reaction catalyzed by indole-3-glycerol-phosphate lyase.[3][4] If your experimental system contains this or similar enzymatic activity, rapid degradation of your IGP may occur. Non-enzymatic hydrolysis of the phosphate group or oxidation of the indole ring are also potential causes of instability.
Q4: Are there any known degradation products of IGP?
The primary known degradation of IGP is enzymatic, yielding indole and D-glyceraldehyde 3-phosphate.[3][4] Potential non-enzymatic degradation products could arise from the hydrolysis of the phosphate ester bond or oxidation of the indole moiety, although specific products have not been extensively documented in the literature.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in an assay | Degradation of IGP in the assay buffer or media. | 1. Prepare fresh IGP solutions for each experiment.2. Minimize the incubation time at room temperature or 37°C.3. Perform a stability test of IGP under your specific assay conditions (see Experimental Protocols).4. If enzymatic degradation is suspected, consider using enzyme inhibitors if appropriate for your system. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Formation of degradation products. | 1. Analyze a freshly prepared IGP standard to confirm its retention time.2. Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation peaks.3. Adjust storage and handling procedures to minimize degradation. |
| Variability between experimental replicates | Inconsistent degradation of IGP due to slight variations in incubation times or temperatures. | 1. Ensure precise and consistent timing for all experimental steps.2. Use a temperature-controlled environment for all incubations.3. Prepare a master mix of reagents containing IGP to add to all replicates simultaneously. |
| Precipitate formation in the IGP solution upon thawing | Poor solubility or salt precipitation at low temperatures. | 1. Ensure the IGP is fully dissolved upon initial preparation.2. If using a buffer, check for salt precipitation at low temperatures.3. Briefly vortex and visually inspect the solution after thawing to ensure homogeneity. |
Factors Influencing Stability of Indole and Phosphate-Containing Compounds
While specific quantitative stability data for IGP is limited, the table below summarizes general factors known to affect the stability of related indole derivatives and organophosphates. These should be considered when designing experiments involving IGP.
| Factor | Potential Effect on IGP Stability | General Recommendations |
| pH | The phosphate ester linkage can be susceptible to acid or base-catalyzed hydrolysis. The indole ring's reactivity can also be pH-dependent. | Empirically determine the optimal pH for IGP stability for your specific application. Buffer solutions should be used to maintain a constant pH. |
| Temperature | Higher temperatures generally accelerate chemical degradation reactions. | Store stock solutions at ≤ -20°C. Minimize the time that working solutions are kept at room temperature or elevated temperatures. |
| Light | Indole compounds can be susceptible to photodegradation. | Protect stock and working solutions from light by using amber vials or wrapping containers in foil. |
| Oxygen | The indole ring can be prone to oxidation, especially in the presence of metal ions. | Consider degassing buffers for sensitive applications. The use of antioxidants could be explored, but their compatibility with the experimental system must be verified. |
| Enzymes | Enzymes such as indole-3-glycerol-phosphate lyase can rapidly degrade IGP.[3] | If working with biological matrices, be aware of potential enzymatic activity. Assays may require purification steps to remove such enzymes or the use of specific inhibitors. |
Experimental Protocols
Protocol 1: Forced Degradation Study of IGP
This protocol allows for the assessment of IGP stability under various stress conditions, helping to identify potential degradation pathways and optimal handling conditions.
1. Materials:
- This compound (IGP)
- Buffers at various pH values (e.g., pH 4, 7, 9)
- Hydrogen peroxide solution (for oxidative stress)
- Temperature-controlled incubators/water baths
- HPLC-UV or LC-MS system
2. Procedure:
- Prepare a stock solution of IGP in a suitable solvent (e.g., water or a mild buffer).
- Dilute the stock solution into different buffers (pH 4, 7, 9) to a final concentration suitable for analysis.
- For oxidative stress testing, add a low concentration of hydrogen peroxide (e.g., 0.1%) to a sample of the IGP solution.
- Incubate the different solutions at various temperatures (e.g., 4°C, 25°C, 40°C).
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each condition.
- Immediately analyze the aliquots by a suitable analytical method (e.g., HPLC-UV) to quantify the remaining percentage of IGP and observe the formation of any degradation products.
Protocol 2: Quantification of IGP by HPLC-UV
This protocol provides a general method for the quantification of IGP. The specific parameters may need to be optimized for your system.
1. Instrumentation:
- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
2. Reagents:
- Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid
- IGP standard of known concentration
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- UV Detection Wavelength: ~280 nm (for the indole chromophore)
- Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to elute IGP and any potential degradation products. A typical gradient might be 5-95% B over 15-20 minutes.
- Column Temperature: 25-30°C
4. Procedure:
- Prepare a calibration curve using serial dilutions of the IGP standard.
- Inject the standards and the experimental samples onto the HPLC system.
- Integrate the peak area corresponding to IGP.
- Quantify the concentration of IGP in the samples by comparing their peak areas to the calibration curve.
Visualizations
References
Technical Support Center: Indole-3-Glycerol-Phosphate Synthase (IGPS) Expression and Purification
Welcome to the technical support center for indole-3-glycerol-phosphate synthase (IGPS) expression and purification. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the production of this key enzyme of the tryptophan biosynthetic pathway.
Frequently Asked Questions (FAQs)
Expression
Q1: I am not seeing any expression of my IGPS construct. What are the common causes?
A1: Lack of protein expression can stem from several factors.[1][2] A primary reason could be the toxicity of the recombinant protein to the E. coli host cells.[1][2] Additionally, issues with the expression vector, such as mutations in the promoter or the gene of interest, can prevent transcription or translation. It is also crucial to ensure that the codon usage of your IGPS gene is compatible with the E. coli tRNA pool.[1] Finally, problems with the induction conditions, such as incorrect inducer concentration or induction at an inappropriate cell density, can lead to no visible expression.
Q2: My IGPS is forming inclusion bodies. How can I improve its solubility?
A2: Inclusion body formation is a common challenge when overexpressing proteins in E. coli.[1] To improve solubility, you can try a few strategies. Lowering the induction temperature (e.g., to 16-25°C) and reducing the inducer concentration (e.g., IPTG) can slow down protein synthesis, allowing more time for proper folding.[2] Another approach is to use a different E. coli expression strain, such as one that promotes disulfide bond formation in the cytoplasm if your IGPS requires it. Co-expression with molecular chaperones can also assist in proper folding. In some cases, expressing the protein with a solubility-enhancing tag, such as maltose-binding protein (MBP) or glutathione S-transferase (GST), can be effective. If these methods fail, the protein may need to be purified from inclusion bodies under denaturing conditions followed by a refolding protocol.[3]
Q3: The E. coli cells grow very slowly after transformation with my IGPS plasmid. What could be the reason?
A3: Slow cell growth is often an indication of protein toxicity due to leaky expression from the promoter.[1][2] Even without an inducer, some promoters have a basal level of transcription. To mitigate this, it is recommended to use an expression system with tight regulation. For T7-based promoters, using a host strain that carries the pLysS or pLysE plasmid, which produces T7 lysozyme to inhibit basal T7 RNA polymerase activity, can be beneficial.[2] Adding glucose to the growth media can also help repress leaky expression from promoters like the lac promoter.
Purification
Q4: My His-tagged IGPS is not binding to the Ni-NTA column. What should I do?
A4: Several factors can lead to poor binding of a His-tagged protein to a Ni-NTA column. First, ensure that the His-tag is accessible and not buried within the folded protein. You can try adding a longer linker between your protein and the tag. It's also important to confirm that the pH of your lysis and binding buffers is appropriate (typically around 7.5-8.0) and that the imidazole concentration in the lysis buffer is low enough (e.g., 10-20 mM) to prevent premature elution. The presence of certain chelating agents, like EDTA, in your buffers can strip the nickel ions from the column, so they should be avoided. Finally, verify the integrity of your column; it may need to be regenerated or replaced.
Q5: I am observing significant degradation of my IGPS during purification. How can I prevent this?
A5: Protein degradation is a common issue, often caused by endogenous proteases released during cell lysis.[3] To minimize degradation, it is crucial to work quickly and keep the protein cold at all times. Adding a protease inhibitor cocktail to your lysis buffer is highly recommended.[2] If you observe specific cleavage patterns, you might be able to identify the class of protease responsible and use a more targeted inhibitor. Additionally, optimizing the purification workflow to reduce the number of steps and the overall time can help preserve the integrity of your protein.
Activity and Stability
Q6: My purified IGPS has low or no enzymatic activity. What are the potential causes?
A6: Loss of enzymatic activity can occur at various stages. Ensure that the protein has folded correctly after purification. If purified from inclusion bodies, the refolding process is critical and may need optimization. The stability of IGPS can be pH and temperature-dependent.[4] It is important to maintain the protein in a buffer at a pH where it is most stable and active. For instance, IGPS from Sulfolobus solfataricus shows different stability profiles at varying pH levels.[4] The presence of necessary cofactors should also be considered, although IGPS does not typically require one.[5] Finally, improper storage conditions, such as repeated freeze-thaw cycles, can lead to a loss of activity.
Troubleshooting Guides
Low Protein Yield
| Symptom | Possible Cause | Recommended Solution |
| No or very faint band on SDS-PAGE | Inefficient transcription/translation | Optimize codon usage for E. coli. Use a stronger promoter/ribosome binding site combination. |
| Protein toxicity | Use a tightly regulated expression system (e.g., pLysS/E strains).[2] Lower induction temperature and inducer concentration. | |
| Plasmid instability | Use a recA-deficient cloning strain and freshly transform into the expression host.[1] | |
| Faint band on SDS-PAGE after induction | Suboptimal induction conditions | Optimize inducer concentration, induction temperature, and duration of induction. |
| Poor cell health | Ensure adequate aeration and nutrient-rich media. | |
| Protein is present in the insoluble fraction | Formation of inclusion bodies | See "Inclusion Body Formation" guide below. |
Inclusion Body Formation
| Symptom | Possible Cause | Recommended Solution |
| Thick band in the insoluble pellet after cell lysis | High protein expression rate | Lower induction temperature (16-25°C) and inducer concentration.[2] |
| Incorrect protein folding | Co-express with molecular chaperones (e.g., GroEL/ES). | |
| Hydrophobic nature of the protein | Express with a solubility-enhancing tag (e.g., MBP, GST). | |
| Absence of required post-translational modifications | Consider expression in a eukaryotic system if disulfide bonds or other modifications are necessary. |
Poor Purification Efficiency
| Symptom | Possible Cause | Recommended Solution |
| Protein does not bind to affinity column (e.g., Ni-NTA) | Inaccessible affinity tag | Add a flexible linker between the protein and the tag. |
| Incorrect buffer composition | Ensure appropriate pH and low imidazole concentration in binding buffer. Avoid chelating agents like EDTA. | |
| Column has lost capacity | Regenerate or replace the affinity column. | |
| Multiple bands on SDS-PAGE after elution | Protein degradation | Add protease inhibitors to all buffers.[2] Work quickly and at low temperatures. |
| Contaminating proteins co-eluting | Optimize wash steps with increasing concentrations of a weak competitor (e.g., imidazole for His-tags). Consider an additional purification step (e.g., ion exchange or size exclusion chromatography). |
Experimental Protocols
Standard Protocol for IGPS Expression in E. coli
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Transformation: Transform the IGPS expression plasmid into a suitable E. coli expression host strain (e.g., BL21(DE3)).
-
Starter Culture: Inoculate a single colony into 5-10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to the desired induction temperature (e.g., 18°C). Add the inducer (e.g., IPTG to a final concentration of 0.1-1 mM).
-
Expression: Continue to incubate the culture with shaking for the desired period (e.g., 16-24 hours) at the lower temperature.
-
Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C until further use.
Protocol for Purification of His-Tagged IGPS
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and a protease inhibitor cocktail). Lyse the cells by sonication or high-pressure homogenization on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
Binding: Apply the clarified supernatant to a pre-equilibrated Ni-NTA affinity column.
-
Washing: Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.
-
Elution: Elute the bound IGPS with elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
-
Buffer Exchange: If necessary, exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.
-
Analysis: Analyze the purity of the protein by SDS-PAGE. Determine the protein concentration using a suitable method (e.g., Bradford assay or measuring absorbance at 280 nm).
Visualizations
Caption: Troubleshooting workflow for low IGPS expression.
Caption: Troubleshooting workflow for IGPS purification.
References
- 1. neb.com [neb.com]
- 2. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Frontiers | Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments [frontiersin.org]
- 4. scilit.com [scilit.com]
- 5. Indole-3-glycerol-phosphate synthase - Wikipedia [en.wikipedia.org]
challenges in the chemical synthesis of phosphorylated indole compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of phosphorylated indole compounds.
Troubleshooting Guides
Low Reaction Yield
Question: My phosphorylation reaction is resulting in a low yield of the desired phosphorylated indole. What are the potential causes and how can I improve the yield?
Answer: Low yields in indole phosphorylation can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Reagent Quality: Ensure the phosphorylating agent (e.g., phosphorus oxychloride, dibenzyl phosphate) is fresh and has not degraded. Older reagents can lead to incomplete reactions. Similarly, verify the purity of your starting indole material, as impurities can interfere with the reaction.
-
Reaction Conditions:
-
Temperature: Indole phosphorylation can be sensitive to temperature. If the reaction is too slow, consider a modest increase in temperature. However, be aware that excessive heat can lead to decomposition of the starting material or product.
-
Solvent: The choice of an appropriate anhydrous solvent is critical. Dichloromethane, tetrahydrofuran (THF), and acetonitrile are commonly used. Ensure the solvent is thoroughly dried, as water can quench the phosphorylating agent.
-
Base: The selection and stoichiometry of the base (e.g., triethylamine, pyridine) are important. An insufficient amount of base may not effectively neutralize the acidic byproducts, hindering the reaction. Conversely, an excess of a strong base can lead to side reactions.
-
-
Protecting Groups: The indole nitrogen is nucleophilic and can compete with the desired phosphorylation site. Consider protecting the indole nitrogen with a suitable group like Boc, Cbz, or a sulfonyl group. The choice of protecting group will depend on the overall synthetic strategy and the stability of the phosphorylated product to the deprotection conditions.
-
Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to product degradation.
Side Reactions and Impurity Formation
Question: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?
Answer: The formation of side products is a frequent challenge. Here are some common side reactions and strategies to mitigate them:
-
N-Phosphorylation: The indole nitrogen can be phosphorylated, leading to a mixture of N- and C-phosphorylated products.
-
Solution: Protect the indole nitrogen with a suitable protecting group prior to the phosphorylation step.
-
-
Di-phosphorylation: If multiple reactive sites are available on the indole ring, di-phosphorylation can occur.
-
Solution: Carefully control the stoichiometry of the phosphorylating agent. Using a slight excess of the indole starting material can sometimes help to minimize di-phosphorylation.
-
-
Formation of H-phosphonates: This is a common side reaction, particularly when using phosphoramidite reagents.[1]
-
Solution: Ensure strictly anhydrous conditions and use a mild oxidizing agent after the phosphitylation step to convert any H-phosphonate to the desired phosphate.
-
-
Alkylation of Tryptophan Residues: In the context of peptide synthesis, the indole nucleus of tryptophan can be alkylated by linkers from the solid support, especially during TFA cleavage.[2][3]
-
Solution: Careful selection of scavengers during cleavage can minimize this side reaction. The position of the tryptophan residue in the peptide sequence can also influence the extent of this side reaction.[2]
-
-
Byproducts from Reagents: Reagents like phosphorus oxychloride can lead to the formation of chlorinated byproducts.[4][5][6]
-
Solution: Use freshly distilled phosphorus oxychloride and carefully control the reaction stoichiometry and temperature.
-
Purification Challenges
Question: I am having difficulty purifying my phosphorylated indole compound. What are the recommended purification techniques?
Answer: Phosphorylated indoles can be challenging to purify due to their polarity and potential instability. Here are some recommended methods:
-
Column Chromatography: Silica gel chromatography is a common first step. Due to the polar nature of the phosphate group, a polar mobile phase is often required (e.g., dichloromethane/methanol or ethyl acetate/methanol mixtures). The presence of a tertiary amine in the structure may necessitate the addition of a small amount of a base like triethylamine to the eluent to prevent streaking on the column.
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High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for purifying phosphorylated indoles.[7][8][9][10][11][12][13]
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile or methanol in water, often with an additive like formic acid or ammonium formate, is employed. The choice of mobile phase and gradient will depend on the specific compound's properties.
-
-
Recrystallization: For crystalline compounds, recrystallization can be a highly effective purification method. For instance, psilocybin has been successfully purified by recrystallization from water or aqueous acetone.[14]
-
Trituration: In some cases, impurities can be removed by washing the crude product with a solvent in which the desired compound is insoluble.
Product Instability and Storage
Question: My purified phosphorylated indole appears to be degrading over time. What are the stability issues and how should I store my compound?
Answer: Phosphorylated indoles can be susceptible to degradation, particularly hydrolysis of the phosphate group.
-
pH Sensitivity: The phosphate ester bond can be cleaved under strongly acidic or basic conditions. It is crucial to maintain a neutral or slightly acidic pH during workup and storage.
-
Oxidative Degradation: The indole ring itself can be prone to oxidation, especially if it has electron-donating substituents.
-
Storage Conditions:
-
Temperature: Store the purified compound at low temperatures, preferably at -20°C or -80°C, to minimize degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect the compound from light, as some indole derivatives are light-sensitive.
-
Solvent: If stored in solution, use a dry, aprotic solvent. For long-term storage, it is best to store the compound as a solid.
-
Frequently Asked Questions (FAQs)
Q1: How can I achieve regioselective phosphorylation at the C3 position of the indole ring?
A1: Achieving regioselectivity is a key challenge in indole chemistry. For C3-phosphorylation, several strategies can be employed:
-
Direct C-H Functionalization: Recent methods have been developed for the direct and regioselective C3-phosphonation of unprotected indoles.[15] These methods often involve radical-based transformations.
-
Protecting Group Strategy: Protecting the indole nitrogen can influence the regioselectivity of the subsequent phosphorylation. The choice of the protecting group can sterically hinder other positions and direct the reaction to C3.
-
Reaction Conditions: The choice of phosphorylating agent, solvent, and temperature can also influence the C3 vs. C2 or other positional selectivity.[16][17][18]
Q2: What is a suitable protecting group for the indole nitrogen during phosphorylation?
A2: The choice of a protecting group is crucial and depends on the specific reaction conditions and the desired deprotection strategy. Common protecting groups for the indole nitrogen include:
-
Boc (tert-butyloxycarbonyl): This group is stable to many reaction conditions but can be removed with acid.
-
Cbz (carboxybenzyl): Removable by catalytic hydrogenation.
-
Sulfonyl groups (e.g., tosyl, mesyl): These are robust protecting groups that can be cleaved under specific reductive or basic conditions.
Q3: Are there any specific safety precautions I should take when working with phosphorylating agents like phosphorus oxychloride?
A3: Yes, phosphorus oxychloride (POCl3) is a highly corrosive and reactive chemical.[4][5][6][19][20] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. POCl3 reacts violently with water, so all glassware and solvents must be scrupulously dry. Reactions involving POCl3 should be quenched carefully, typically by slow addition to a cold, stirred solution of a base like sodium bicarbonate.
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Reaction Yield | 85% | 63% | 44% | [14] |
| HPLC Purity | >98% | 99.9% | 99.8% | [7][8] |
| Recrystallization Solvent | Water | Acetone/Water | Isopropanol | [8][14] |
Experimental Protocols
Protocol 1: General Procedure for the Phosphorylation of an Indole Derivative
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the N-protected indole (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask. Cool the solution to 0°C in an ice bath.
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.
-
Phosphorylation: Slowly add a solution of the phosphorylating agent (e.g., dibenzyl phosphate, 1.1 eq) in anhydrous DCM to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for the time determined by TLC or LC-MS monitoring (typically 2-12 hours).
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Protocol 2: Purification of a Phosphorylated Indole by RP-HPLC
-
Sample Preparation: Dissolve the crude phosphorylated indole in a minimal amount of the mobile phase (e.g., 50:50 acetonitrile/water). Filter the sample through a 0.45 µm syringe filter.
-
HPLC System: Use a C18 reversed-phase column.
-
Mobile Phase: Prepare two mobile phases:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: Run a linear gradient from 5% B to 95% B over 30 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220 nm or 280 nm).
-
Fraction Collection: Collect the fractions corresponding to the desired product peak.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure (lyophilization is often preferred to obtain a fluffy solid).
Visualizations
Caption: General workflow for the synthesis and purification of a phosphorylated indole compound.
Caption: A logical troubleshooting workflow for addressing low yields in indole phosphorylation.
Caption: Simplified signaling pathway of a phosphorylated indole derivative acting on a serotonin receptor.
References
- 1. Dissecting the role of protein phosphorylation: a chemical biology toolbox - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00991E [pubs.rsc.org]
- 2. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Direct Phosphorylation of Psilocin Enables Optimized cGMP Kilogram-Scale Manufacture of Psilocybin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables [mdpi.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. waters.com [waters.com]
- 14. A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Selective C2 and C3 phosphorylmethylation of indoles with a phosphorylmethyl dibenzothiophenium reagent - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. BJOC - Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles [beilstein-journals.org]
- 19. Use of phosphorus oxychloride in synthesizing nucleotides and oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
Technical Support Center: Extraction of 1-C-(Indol-3-yl)glycerol 3-phosphate (IGP)
Welcome to the technical support center for the extraction of 1-C-(Indol-3-yl)glycerol 3-phosphate (IGP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to ensure the successful isolation and preservation of IGP during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IGP) and why is its stability a concern?
A1: this compound (IGP) is a key intermediate in the biosynthesis of the amino acid tryptophan.[1][2] Its structure contains an indole ring, which is susceptible to oxidation, and a phosphate group, which can be labile under certain conditions. Degradation of IGP during extraction can lead to inaccurate quantification and downstream analysis. The primary concerns are enzymatic degradation by native cellular enzymes, oxidation of the indole moiety, and hydrolysis of the phosphate ester.
Q2: What are the main factors that can cause IGP degradation during extraction?
A2: The primary factors contributing to IGP degradation during extraction are:
-
Enzymatic Activity: Endogenous enzymes such as phosphatases and lyases can degrade IGP upon cell lysis.[1]
-
Oxidation: The electron-rich indole ring of IGP is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.
-
pH: Both highly acidic and alkaline conditions can promote the degradation of IGP. The stability of phosphorylated compounds is often pH-dependent.
-
Temperature: Elevated temperatures can increase the rate of both enzymatic and chemical degradation.
-
Suboptimal Quenching: Failure to rapidly and effectively halt metabolic activity can lead to the continued enzymatic conversion of IGP.[1][3][4]
Q3: What are the expected degradation products of IGP?
A3: While specific degradation products of IGP under various extraction conditions are not extensively documented in the literature, degradation is likely to occur at two main points: the indole ring and the glycerol-phosphate linkage. Potential degradation products could include:
-
Indole and Glyceraldehyde-3-phosphate: Resulting from the action of indole-3-glycerol-phosphate lyase.[1]
-
Oxidized Indole Derivatives: Such as oxindoles, indoxyl, and further polymerized products like indigo-type pigments, formed by the oxidation of the indole ring.
-
Glycerol and Inorganic Phosphate: Resulting from the hydrolysis of the phosphate group.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no IGP detected in the final extract. | Inefficient cell lysis. | Use a more rigorous lysis method such as sonication or bead beating on ice. Ensure complete cell disruption by microscopy. |
| Incomplete quenching of metabolism. | Ensure rapid and thorough mixing of the cell culture with a cold quenching solution (e.g., 60% methanol at -40°C or colder).[1][3][4] Minimize the time between harvesting and quenching. | |
| Enzymatic degradation. | Work quickly and keep samples on ice or at 4°C at all times.[5] Consider including phosphatase inhibitors in the extraction buffer. | |
| High variability between replicate samples. | Inconsistent sample handling. | Standardize all steps of the protocol, including cell density at harvesting, quenching time, extraction time, and solvent volumes. |
| Partial degradation of IGP. | Review and optimize the entire workflow to minimize exposure to heat, light, and air. Ensure consistent and rapid processing of all samples. | |
| Presence of unexpected peaks in analytical runs (e.g., HPLC, LC-MS). | IGP degradation. | Analyze for potential degradation products. Modify the extraction protocol to include antioxidants, work at a lower temperature, or adjust the pH. Protect samples from light. |
| Contamination from solvents or labware. | Use high-purity solvents and thoroughly clean all labware. Run solvent blanks to identify potential contaminants. |
Experimental Protocols
Protocol 1: Extraction of IGP from E. coli for LC-MS Analysis
This protocol is adapted from general metabolite extraction procedures for E. coli and is optimized to minimize IGP degradation.[1][6][7][8]
Materials:
-
E. coli culture expressing the desired pathway.
-
Quenching Solution: 60% Methanol in water, pre-chilled to -40°C.
-
Extraction Solvent: Acetonitrile:Methanol:Water (40:40:20 v/v/v), pre-chilled to -20°C.[8]
-
Antioxidant (optional): Ascorbic acid or Butylated hydroxytoluene (BHT).
-
Centrifuge capable of reaching >10,000 x g at 4°C.
-
Sonication or bead beater system.
-
Lyophilizer.
Procedure:
-
Culture Growth: Grow E. coli culture to the desired optical density (e.g., mid-log phase).
-
Quenching: Rapidly transfer a known volume of the cell culture into 4 volumes of pre-chilled quenching solution.[7] Vortex immediately for 10 seconds.
-
Cell Harvesting: Centrifuge the quenched cell suspension at 10,000 x g for 5 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet once with the cold quenching solution to remove extracellular metabolites. Centrifuge again under the same conditions.
-
Extraction:
-
Resuspend the cell pellet in 1 mL of cold extraction solvent. If using an antioxidant, add it to the solvent at this stage (e.g., ascorbic acid to a final concentration of 1 mM).
-
Lyse the cells using either sonication (3 cycles of 30 seconds on, 30 seconds off, on ice) or bead beating (2 cycles of 45 seconds at 4°C).
-
Incubate the lysate at -20°C for 15 minutes to precipitate proteins.[8]
-
-
Clarification: Centrifuge the lysate at >13,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Collection and Drying:
-
Carefully transfer the supernatant containing the metabolites to a new tube.
-
For increased yield, the pellet can be re-extracted with a smaller volume of the extraction solvent.[8]
-
Dry the metabolite extract using a lyophilizer or a vacuum concentrator.
-
-
Storage: Store the dried extract at -80°C until analysis. Reconstitute in a suitable solvent (e.g., water or mobile phase) immediately before LC-MS analysis.
Data Presentation
Table 1: Influence of Extraction Parameters on IGP Stability
| Parameter | Condition | Expected Impact on IGP Stability | Recommendation |
| Temperature | 4°C vs. Room Temperature | Lower temperatures significantly reduce enzymatic and chemical degradation rates. | Always perform extraction on ice or at 4°C.[5] |
| pH | Acidic (e.g., pH 4-6) | May improve the stability of the phosphate group and reduce oxidation. | Consider using a mildly acidic extraction buffer or adding a small amount of a weak acid like formic acid. |
| Neutral (pH 7) | Generally acceptable, but may not be optimal for preventing degradation. | If degradation is observed, consider adjusting to a mildly acidic pH. | |
| Alkaline (e.g., pH > 8) | Can lead to hydrolysis of the phosphate group and increased oxidation of the indole ring. | Avoid alkaline conditions during extraction and storage. | |
| Light Exposure | Light vs. Dark | Exposure to light, especially UV, can promote the oxidation of the indole ring. | Protect samples from light by using amber vials and minimizing exposure during processing. |
| Oxygen Exposure | Air vs. Inert Atmosphere | Oxygen is a key reactant in the oxidation of the indole moiety. | For highly sensitive samples, consider degassing solvents and performing extractions under an inert atmosphere (e.g., nitrogen or argon). |
Visualizations
References
Technical Support Center: Indole-3-Glycerol-Phosphate Synthase (IGPS) Spectroscopic Assays
Welcome to the technical support center for indole-3-glycerol-phosphate synthase (IGPS) spectroscopic assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to potential interference in IGPS assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a spectroscopic assay for IGPS?
A1: Spectroscopic assays for IGPS typically monitor the consumption of the substrate, 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP), or the formation of the product, indole-3-glycerol phosphate (IGP). This can be achieved by measuring changes in absorbance or fluorescence. A common method involves monitoring the decrease in the fluorescence of the substrate or the increase in the intrinsic tryptophan fluorescence of the enzyme upon product formation.
Q2: What are the common sources of interference in IGPS spectroscopic assays?
A2: Interference can arise from several sources, including:
-
Test Compounds: The compounds being screened for inhibitory activity can themselves absorb light or fluoresce at the excitation and emission wavelengths used in the assay, leading to false-positive or false-negative results.
-
Buffer Components: Certain buffer components can interact with the enzyme, substrate, or test compounds, affecting the assay signal.
-
Contaminants: Contaminants in the enzyme preparation, substrate solution, or test compound stocks can interfere with the assay.
-
Inner Filter Effect: At high concentrations, compounds (including the substrate or test compounds) can absorb the excitation or emission light in fluorescence assays, leading to a non-linear response.
Q3: How can I differentiate between true inhibition and assay interference?
A3: Several control experiments can help distinguish true inhibition from assay interference:
-
Pre-incubation Controls: Incubate the test compound with the enzyme before adding the substrate. If the compound is a time-dependent inhibitor, the inhibition will increase with pre-incubation time.
-
No-Enzyme Control: Run the assay in the absence of the enzyme to see if the test compound itself affects the absorbance or fluorescence signal.
-
No-Substrate Control: Run the assay in the absence of the substrate to check if the test compound interacts with the enzyme to produce a signal.
-
Counter-Screening: Test the compound in a different assay format (e.g., a coupled-enzyme assay if available) to see if the inhibitory effect is consistent.
Troubleshooting Guides
Issue 1: High Background Signal in Fluorescence Assay
Possible Causes:
-
Autofluorescence of test compounds or buffer components.
-
Scattering of light due to aggregated compounds or precipitated proteins.
-
Contamination of reagents with fluorescent impurities.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Run a blank measurement containing all assay components except the enzyme and substrate. | This will determine the background fluorescence of the buffer and any intrinsic fluorescence of the test compound. |
| 2 | If the test compound is fluorescent, subtract its background fluorescence from the assay readings. | Corrected signal will reflect the true enzyme activity. |
| 3 | Centrifuge or filter the test compound solution before adding it to the assay. | Removal of aggregates will reduce light scattering. |
| 4 | Test different buffers or buffer components to identify and replace any that are contributing to the high background. | A lower background signal will improve the assay's signal-to-noise ratio. |
| 5 | Use high-purity reagents and solvents to minimize fluorescent contaminants. | Reduced background signal. |
Issue 2: Irreproducible Results or Poor Z'-factor
Possible Causes:
-
Inaccurate pipetting.
-
Instability of the enzyme or substrate.
-
Temperature fluctuations during the assay.
-
Precipitation of test compounds.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Use calibrated pipettes and ensure proper mixing of all components. | Consistent and reproducible results. |
| 2 | Prepare fresh enzyme and substrate solutions for each experiment and store them on ice. | Minimized degradation of reagents. |
| 3 | Use a temperature-controlled plate reader or water bath to maintain a constant assay temperature. | Reduced variability in enzyme activity. |
| 4 | Check the solubility of test compounds in the assay buffer. Consider using a lower concentration or adding a small amount of a co-solvent like DMSO. | Prevents compound precipitation and ensures accurate concentration in the assay. |
Issue 3: Apparent Activation or Inhibition that is Not Dose-Dependent
Possible Causes:
-
Compound aggregation at higher concentrations.
-
Compound interference with the detection system (e.g., quenching or enhancement of fluorescence).
-
Complex inhibitory mechanisms.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Visually inspect the assay plate for any signs of precipitation. | Identification of compounds with poor solubility. |
| 2 | Include a detergent (e.g., 0.01% Triton X-100) in the assay buffer to prevent compound aggregation. | Aggregation-based artifacts will be diminished. |
| 3 | Perform a counterscreen to assess the effect of the compound on the fluorescence of a known fluorophore at the assay wavelengths. | Identifies compounds that directly interfere with the detection signal. |
| 4 | If the above steps do not resolve the issue, consider more complex kinetic studies to investigate the mechanism of action. | Elucidation of the true inhibitory mechanism. |
Experimental Protocols
Continuous Fluorescence-Based Assay for IGPS Activity
This protocol is based on monitoring the change in intrinsic tryptophan fluorescence of the IGPS enzyme upon substrate binding and conversion.
Materials:
-
Purified IGPS enzyme
-
Substrate: 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8, 100 mM KCl, 1 mM EDTA
-
96-well, black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of IGPS in assay buffer. The final concentration in the assay will need to be optimized.
-
Prepare a stock solution of CdRP in assay buffer.
-
To each well of the microplate, add the assay components in the following order:
-
Assay Buffer
-
Test compound (or vehicle control)
-
IGPS enzyme solution
-
-
Incubate the plate at the desired temperature (e.g., 25°C) for a short period (e.g., 5 minutes) to allow the enzyme and compound to equilibrate.
-
Initiate the reaction by adding the CdRP solution to each well.
-
Immediately place the plate in the fluorescence reader and begin kinetic measurements.
-
Excitation wavelength: 295 nm
-
Emission wavelength: 340 nm
-
Read interval: Every 30 seconds for 15-30 minutes.
-
-
The rate of the reaction is determined by the initial linear portion of the fluorescence change over time.
Discontinuous Spectrophotometric Assay for IGPS Activity
This protocol involves stopping the enzymatic reaction at different time points and measuring the amount of product formed.
Materials:
-
Purified IGPS enzyme
-
Substrate: 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8, 100 mM KCl, 1 mM EDTA
-
Stop Solution: e.g., 1 M HCl
-
Spectrophotometer and cuvettes or a UV-transparent microplate
Procedure:
-
Set up a series of reaction tubes, each containing the assay buffer and the test compound (or vehicle control).
-
Add the IGPS enzyme to each tube and pre-incubate at the desired temperature.
-
Initiate the reactions by adding CdRP to each tube at staggered time intervals.
-
At specific time points (e.g., 0, 2, 5, 10, 15 minutes), stop the reaction in one tube by adding the stop solution.
-
After stopping all reactions, measure the absorbance of the product, indole-3-glycerol phosphate, at 280 nm or 290 nm.
-
Create a standard curve using known concentrations of authentic IGP to determine the amount of product formed in each reaction.
-
The initial reaction rate is calculated from the linear increase in product concentration over time.
Quantitative Data on Interfering Compounds
The following table provides examples of compound classes known to interfere with spectroscopic assays and their potential effects on IGPS assays. Note: Specific IC50 values are highly dependent on the assay conditions and the specific IGPS enzyme used. The values presented here are for illustrative purposes and should be experimentally determined.
| Compound Class | Potential Mechanism of Interference | Example Compound(s) | Potential Effect on IGPS Assay |
| Indole Analogs | Competitive or non-competitive inhibition | Indole-3-propionic acid, Indole-3-acetic acid | True inhibition, dose-dependent decrease in signal. |
| Tryptophan Analogs | Feedback inhibition or competitive inhibition | 5-Fluoro-DL-tryptophan | True inhibition, dose-dependent decrease in signal. |
| Anthranilate Derivatives | Substrate analogs, competitive inhibition | Methyl anthranilate | May act as a competitive inhibitor, leading to a dose-dependent decrease in signal. |
| Reactive Compounds (e.g., containing Michael acceptors) | Covalent modification of the enzyme | N-ethylmaleimide | Irreversible inhibition, time-dependent decrease in signal. |
| Aggregating Compounds | Non-specific enzyme inhibition through aggregation | Many drug-like molecules at high concentrations | Steep dose-response curves, inhibition can be mitigated by detergents. |
| Fluorescent Compounds | Intrinsic fluorescence interfering with detection | Quinine, Rhodamine B | High background signal, apparent inhibition or activation depending on the compound's properties. |
Visualizations
Tryptophan Biosynthesis Pathway
Caption: The tryptophan biosynthesis pathway, highlighting the role of IGPS.
Experimental Workflow for Identifying Assay Interference
Caption: A logical workflow to troubleshoot and identify assay interference.
Logical Relationship for Troubleshooting High Background
Caption: A troubleshooting guide for addressing high background signals.
Technical Support Center: Indole-3-Glycerol-Phosphate Synthase (IGPS) Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at increasing the stability of indole-3-glycerol-phosphate synthase (IGPS).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My purified IGPS is precipitating out of solution. What can I do?
Protein precipitation is a common issue that can occur during and after purification. Here are several strategies to troubleshoot this problem:
-
Optimize Buffer Conditions:
-
pH: The pH of the buffer should be at least one unit away from the isoelectric point (pI) of your specific IGPS construct. At the pI, a protein has no net charge, which can lead to aggregation and precipitation.
-
Ionic Strength: Very low salt concentrations can sometimes lead to precipitation. Conversely, excessively high salt concentrations can also cause "salting out." Experiment with a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl) to find the optimal level for your IGPS.
-
Additives: Including certain additives in your buffer can enhance stability. Common stabilizing agents include:
-
Glycerol (5-20% v/v): A common cryoprotectant that can also stabilize proteins in solution.
-
Sugars (e.g., sucrose, trehalose): These can help to maintain the native conformation of the protein.
-
Reducing Agents (e.g., DTT, TCEP): If your IGPS has exposed cysteine residues, a reducing agent can prevent the formation of intermolecular disulfide bonds that can lead to aggregation.
-
-
-
Protein Concentration: Highly concentrated protein solutions are more prone to aggregation. Try working with a lower concentration of your IGPS. If a high concentration is necessary for downstream applications, it is crucial to optimize the buffer conditions as described above.
-
Temperature: Some proteins are less stable at lower temperatures ("cold-sensitive"). While purification is often performed at 4°C to minimize degradation, if you observe precipitation, consider performing the final purification steps and storage at room temperature, if the protein is sufficiently stable.
2. I am observing a loss of IGPS activity over time, even when stored at -80°C. How can I improve its long-term stability?
Loss of enzymatic activity during storage can be due to denaturation, aggregation, or degradation. Here are some solutions:
-
Flash-Freezing: Instead of slow-freezing, which can lead to the formation of ice crystals that can damage the protein, flash-freeze your aliquots in liquid nitrogen before transferring them to a -80°C freezer.
-
Cryoprotectants: The addition of cryoprotectants to your storage buffer is essential. Glycerol (at a final concentration of 10-50% v/v) is the most common and effective cryoprotectant.
-
Aliquot Size: Store the purified enzyme in small, single-use aliquots to avoid repeated freeze-thaw cycles, which are a major cause of protein inactivation.
-
Buffer Composition for Storage: Ensure your storage buffer is optimized for pH and contains any necessary stabilizing additives. The optimal storage buffer may differ from your purification buffer.
3. I have introduced a mutation to improve the thermal stability of IGPS, but the enzyme has lost its activity. What could be the reason?
Mutations intended to enhance stability can sometimes disrupt the delicate balance required for catalytic function.
-
Location of the Mutation: If the mutation is near the active site or in a region critical for the conformational changes required for catalysis, it can negatively impact activity. The active site of IGPS is located in the C-terminal domain of the TIM barrel structure.
-
Disruption of Allosteric Networks: IGPS activity can be allosterically regulated. A mutation, even if distant from the active site, might disrupt the network of interactions necessary for this regulation.
-
Structural Perturbations: The mutation may have caused a significant change in the overall protein structure, leading to a loss of the precise geometry of the active site.
To address this, consider:
-
Rational Design: Before creating new mutants, use computational tools to predict the effect of the mutation on both stability and the active site conformation.
-
Targeting Specific Regions: Focus on mutations on the protein surface, away from the active site, or in flexible loop regions that are not directly involved in catalysis.
-
Combining Mutations: Sometimes, a second, compensatory mutation can restore activity while maintaining the increased stability.
Quantitative Data on IGPS Stability
The stability of IGPS can be quantitatively assessed by measuring changes in its melting temperature (Tm) or the Gibbs free energy of unfolding (ΔG). The following tables summarize the effects of pH and mutagenesis on the stability of IGPS from Sulfolobus solfataricus (sIGPS).
Table 1: Effect of pH on the Stability of Wild-Type sIGPS [1]
| pH | ΔG (kJ/mol) at 20°C |
| 7.0 | 14.7 ± 1.2 |
| 9.0 | 25.5 ± 1.8 |
Table 2: Kinetic Parameters of sIGPS Variants
| Enzyme Variant | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| Wild-Type | 3.5 ± 0.2 | 10 ± 2 | 3.5 x 10⁵ |
| R54A | 2.9 ± 0.1 | 12 ± 2 | 2.4 x 10⁵ |
| N90A | 1.8 ± 0.1 | 8 ± 1 | 2.3 x 10⁵ |
Experimental Protocols
1. Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
This method is used to determine the melting temperature (Tm) of a protein by monitoring its unfolding in the presence of a fluorescent dye.
-
Principle: A fluorescent dye, such as SYPRO Orange, binds to hydrophobic regions of a protein. In its native state, these regions are mostly buried. As the protein unfolds with increasing temperature, these hydrophobic regions become exposed, the dye binds, and its fluorescence increases. The midpoint of this transition is the Tm.
-
Materials:
-
Purified IGPS (0.1-0.2 mg/mL)
-
SYPRO Orange dye (e.g., 5000x stock in DMSO)
-
Buffer of interest
-
qPCR instrument with a thermal ramping capability
-
-
Protocol:
-
Prepare a master mix containing the buffer, SYPRO Orange dye (final concentration typically 5x), and your purified IGPS.
-
Aliquot the master mix into the wells of a qPCR plate.
-
Seal the plate and centrifuge briefly to remove any bubbles.
-
Place the plate in the qPCR instrument.
-
Set up a thermal ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute).
-
Monitor the fluorescence of the SYPRO Orange dye during the temperature ramp.
-
The melting temperature (Tm) is determined from the peak of the first derivative of the melting curve.
-
2. Thermal Inactivation Assay
This assay measures the rate of irreversible enzyme inactivation at a specific high temperature.
-
Principle: The enzyme is incubated at a temperature that causes it to unfold and lose activity over time. Aliquots are taken at different time points, and the remaining enzymatic activity is measured.
-
Materials:
-
Purified IGPS
-
Thermostated water bath or heat block
-
Reaction buffer for the activity assay
-
Substrate for IGPS (1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate, CdRP)
-
Spectrophotometer or fluorometer
-
-
Protocol:
-
Pre-warm the reaction buffer to the desired inactivation temperature.
-
Add a concentrated stock of IGPS to the pre-warmed buffer to start the inactivation.
-
At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), remove an aliquot of the enzyme solution and immediately place it on ice to stop the inactivation process.
-
Assay the enzymatic activity of each aliquot under standard conditions.
-
Plot the natural logarithm of the remaining activity versus time. The slope of this plot gives the inactivation rate constant (k_inact).
-
3. Chemical Denaturation Monitored by Intrinsic Tryptophan Fluorescence
This technique determines the thermodynamic stability of a protein by measuring its unfolding in the presence of a chemical denaturant.
-
Principle: IGPS contains tryptophan residues. The fluorescence emission spectrum of tryptophan is sensitive to its local environment. In the folded protein, tryptophans are typically in a nonpolar environment. Upon unfolding with a denaturant (e.g., urea or guanidinium hydrochloride), they become exposed to the polar solvent, causing a red shift in the emission maximum.
-
Materials:
-
Purified IGPS
-
High-concentration stock solutions of a denaturant (e.g., 8 M urea or 6 M Guanidinium HCl) in the buffer of choice.
-
Fluorometer
-
-
Protocol:
-
Prepare a series of solutions with varying concentrations of the denaturant, ensuring that the protein concentration and buffer components remain constant.
-
Incubate the samples at a constant temperature to allow the unfolding equilibrium to be reached.
-
Measure the tryptophan fluorescence emission spectrum for each sample (excitation typically at 295 nm to minimize tyrosine fluorescence).
-
Plot the change in fluorescence signal (e.g., emission maximum wavelength or intensity at a specific wavelength) as a function of denaturant concentration.
-
Fit the data to a two-state unfolding model to determine the midpoint of the transition (Cm) and the Gibbs free energy of unfolding in the absence of denaturant (ΔG°(H₂O)).
-
Visualizations
Tryptophan Biosynthesis Pathway
The following diagram illustrates the position of Indole-3-glycerol-phosphate synthase (IGPS) in the tryptophan biosynthesis pathway.
Caption: Tryptophan biosynthesis pathway highlighting the role of IGPS.
Experimental Workflow for Improving IGPS Stability
This diagram outlines a typical workflow for a protein engineering project aimed at enhancing the stability of IGPS.
Caption: A typical experimental workflow for enhancing IGPS stability.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 1-C-(Indol-3-yl)glycerol 3-phosphate: Enzymatic vs. Chemical Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enzymatic and chemical synthesis methodologies for producing 1-C-(Indol-3-yl)glycerol 3-phosphate (IGP), a key intermediate in the tryptophan biosynthesis pathway. This molecule is of significant interest to researchers studying metabolic pathways and developing novel therapeutics. This document outlines the advantages and disadvantages of each approach, supported by available experimental data and detailed protocols.
Executive Summary
The synthesis of this compound can be approached through two primary routes: enzymatic synthesis, which mirrors the natural biosynthetic pathway, and chemical synthesis, which relies on traditional organic chemistry techniques. Enzymatic synthesis is the predominantly favored method due to its high specificity and efficiency. Chemical synthesis, while theoretically possible, is less common and generally involves more complex, multi-step procedures.
Data Presentation: A Comparative Analysis
| Parameter | Enzymatic Synthesis | Chemical Synthesis |
| Specificity | High, due to enzyme-substrate recognition | Lower, risk of side products |
| Yield | Generally high under optimized conditions | Variable and dependent on the specific multi-step route |
| Purity | High, with minimal byproducts | Often requires extensive purification |
| Reaction Conditions | Mild (physiological pH and temperature) | Often requires harsh conditions (e.g., strong acids/bases, high temperatures) |
| Number of Steps | Typically a single enzymatic step from the precursor | Multiple steps involving protection and deprotection |
| Precursor Availability | Substrate may need to be synthesized or sourced | Starting materials may be more readily available commercially |
| Scalability | Can be scalable with enzyme production | Potentially scalable, but complexity can be a barrier |
| Environmental Impact | Generally greener, using biodegradable catalysts (enzymes) | May involve hazardous reagents and solvents |
Enzymatic Synthesis of this compound
The enzymatic synthesis of IGP is a biomimetic approach that utilizes the enzyme indole-3-glycerol-phosphate synthase (IGPS). This enzyme catalyzes the conversion of 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate (CdRP) into IGP, releasing carbon dioxide and water in the process.[1][2] This reaction is a crucial step in the tryptophan biosynthesis pathway in many organisms.[1]
Experimental Protocol: Enzymatic Synthesis
This protocol is based on established methodologies for the purification of IGPS and the enzymatic synthesis of IGP.
Part 1: Purification of Indole-3-glycerol Phosphate Synthase (IGPS)
This protocol describes the purification of IGPS from an E. coli expression system.
-
Expression: The trpC gene encoding IGPS from an organism of interest (e.g., Pseudomonas aeruginosa) is cloned into an expression vector (e.g., pLAB101) with a C-terminal His-tag and transformed into E. coli.[3] The cells are grown in a suitable medium (e.g., LB broth with kanamycin) at 37°C to an OD600 of 0.5-0.6.[4] Protein expression is induced with 1 mM IPTG, and the culture is incubated for 16-18 hours at 25°C.[4]
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Sonication or other cell disruption methods are used to release the cellular contents.
-
Affinity Chromatography: The His-tagged IGPS is purified from the cell lysate using a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The protein is eluted using an imidazole gradient.
-
Enzyme Characterization: The purified enzyme's concentration is determined, and its activity can be assayed over a broad pH range.[3]
Part 2: Synthesis of the Substrate, 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate (CdRP)
-
Reaction Setup: A solution of anthranilic acid (1.0 mmol) in 700 µL of 1:1 (v:v) isopropanol/ethanol is added to a solution of D-ribose 5-phosphate (0.5 mmol) in 2.0 mL of 2:1 (v:v) isopropanol/water.[4]
-
Incubation: The mixture is stored in the dark at room temperature overnight.[4]
-
Precipitation: The remaining solvents are decanted, and the resulting oil is washed with ethyl acetate and diethyl ether. Barium acetate is added to precipitate the CdRP product.[4]
Part 3: Enzymatic Synthesis of IGP
-
Reaction Mixture: The purified IGPS is added to a reaction buffer containing the synthesized CdRP.
-
Incubation: The reaction is incubated under optimal conditions for the specific IGPS enzyme (e.g., temperature and pH).
-
Monitoring: The progress of the reaction can be monitored by measuring the decrease in CdRP or the formation of IGP using techniques such as HPLC or spectrophotometry.
-
Purification: The IGP product can be purified from the reaction mixture using chromatographic methods.
Chemical Synthesis of this compound
Direct and efficient chemical synthesis of this compound is not well-documented in the scientific literature, and it is considered a challenging multi-step process.[1] The synthesis would likely involve the construction of the indole ring and the subsequent attachment and phosphorylation of the glycerol moiety, requiring extensive use of protecting groups.
General Considerations for a Hypothetical Chemical Synthesis
A plausible, though complex, chemical synthesis would likely proceed through the following general stages:
-
Indole Ring Formation: Synthesis of a suitably functionalized indole core.
-
C3-Alkylation: Introduction of a three-carbon chain at the C3 position of the indole ring. This chain would need to be appropriately functionalized to form the glycerol backbone.
-
Glycerol Moiety Formation: Conversion of the three-carbon chain into a diol.
-
Phosphorylation: Selective phosphorylation of the primary alcohol of the glycerol moiety.
-
Deprotection: Removal of all protecting groups to yield the final product.
Given the complexity and lack of a standardized, high-yielding protocol, the chemical synthesis of IGP is generally avoided in favor of the more straightforward and efficient enzymatic method.
Signaling Pathways and Experimental Workflows
The synthesis of this compound is a key part of the tryptophan biosynthesis pathway. The following diagrams illustrate this pathway and the general workflows for both synthesis methods.
References
Comparative Kinetic Analysis of Indole-3-Glycerol-Phosphate Synthase Orthologs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the kinetic performance of various Indole-3-Glycerol-Phosphate Synthase (IGPS) orthologs, supported by experimental data and detailed methodologies.
Indole-3-glycerol-phosphate synthase (IGPS) is a crucial enzyme in the tryptophan biosynthesis pathway, responsible for catalyzing the conversion of 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP) to indole-3-glycerol phosphate (IGP). As this pathway is present in bacteria, archaea, fungi, and plants, but not in mammals, IGPS represents a promising target for the development of novel antibiotics and herbicides. A thorough understanding of the kinetic diversity among IGPS orthologs is fundamental for the design of specific and potent inhibitors. This guide provides a comparative kinetic analysis of IGPS from various organisms, complete with detailed experimental protocols.
Quantitative Data Summary
The steady-state kinetic parameters for IGPS orthologs from a range of microorganisms are presented below. It is important to note that these values were determined under varying experimental conditions.
| Organism | Abbreviation | Temperature (°C) | pH | KM (µM) | kcat (s-1) |
| Mycobacterium tuberculosis | MtIGPS | 25 | 7.5 | 1.1 ± 0.2 | 0.051 ± 0.001 |
| Escherichia coli | EcIGPS | 25 | 7.5 | 0.3 | 2.5 |
| Sulfolobus solfataricus | SsIGPS | 25 | 7.5 | 0.085 | 0.42 |
| Thermotoga maritima | TmIGPS | 25 | 7.5 | 0.006 | 0.12 |
| Pseudomonas aeruginosa | PaIGPS | 37 | 8.0 | 2.6 ± 0.2 | 11.1 ± 0.1 |
| Bacillus subtilis | BsIGPS | Not Available | 8.0 | 1.4 | 0.14 |
| Pyrococcus furiosus | PfIGPS | 80 | 7.5 | 140 ± 10 | 20 ± 0.5 |
| Saccharomyces cerevisiae | ScIGPS | Not Available | Not Available | 1.3 | 0.09 |
Experimental Protocols
Detailed methodologies for the enzymatic synthesis of the IGPS substrate, CdRP, and the kinetic analysis of IGPS activity are provided to facilitate the replication of these studies.
Enzymatic Synthesis of 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP)
Principle:
The substrate for IGPS, CdRP, is not commercially available and is typically synthesized enzymatically from N-(5-phosphoribosyl)anthranilate (PRA) utilizing the enzyme phosphoribosylanthranilate isomerase (PRAI). The PRAI enzyme is produced via recombinant expression and subsequently purified.
Materials:
-
E. coli strain capable of overexpressing a his-tagged PRAI (for example, from Thermotoga maritima for enhanced stability).
-
Luria-Bertani (LB) medium containing the appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT), 1 mM phenylmethylsulfonyl fluoride (PMSF).
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT.
-
Ni-NTA affinity chromatography column.
-
Dialysis Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT.
-
N-(5-phosphoribosyl)anthranilate (PRA).
-
Reaction Buffer: 50 mM Tris-HCl pH 7.5.
-
Anion exchange chromatography column (e.g., Q-Sepharose).
-
Ammonium bicarbonate buffer.
Procedure:
Part A: Purification of Phosphoribosylanthranilate Isomerase (PRAI)
-
Expression: An E. coli strain containing the PRAI expression plasmid is grown in LB medium with a suitable antibiotic at 37°C until an OD600 of 0.6-0.8 is reached. Protein expression is induced by the addition of IPTG to a final concentration of 0.5 mM, followed by incubation at 25°C for 4-6 hours.
-
Harvesting: The cell culture is centrifuged at 5,000 x g for 15 minutes at 4°C. The resulting cell pellet is resuspended in Lysis Buffer after discarding the supernatant.
-
Lysis: The resuspended cells are lysed by sonication on ice. Cell debris is removed by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Affinity Chromatography: The supernatant is loaded onto a Ni-NTA column that has been pre-equilibrated with Lysis Buffer. The column is washed with Wash Buffer until the absorbance at 280 nm returns to baseline. The his-tagged PRAI is then eluted with Elution Buffer.
-
Dialysis: The eluted protein is dialyzed against Dialysis Buffer overnight at 4°C to remove imidazole and excess salt.
-
Concentration and Storage: The purified PRAI is concentrated using a centrifugal filter device. The protein concentration is determined using a Bradford assay or by measuring the absorbance at 280 nm. The purified enzyme is stored at -80°C.
Part B: Synthesis and Purification of CdRP
-
Reaction Setup: PRA and the purified PRAI are combined in Reaction Buffer. A typical reaction may contain 1 mM PRA and 0.1 mg/mL PRAI.
-
Incubation: The reaction mixture is incubated at 37°C. The conversion of PRA to CdRP can be monitored by HPLC.
-
Reaction Quenching: Upon completion, the reaction is stopped by denaturing the PRAI, for instance, by heat treatment.
-
Purification: CdRP is purified from the reaction mixture using anion exchange chromatography with an ammonium bicarbonate buffer gradient.
-
Lyophilization: Fractions containing CdRP are pooled and lyophilized to remove the volatile buffer.
-
Storage: The purified, lyophilized CdRP is stored at -20°C.
Kinetic Analysis of Indole-3-Glycerol-Phosphate Synthase (IGPS) Activity
Principle:
The enzymatic activity of IGPS can be continuously monitored by measuring the decrease in the absorbance of the substrate, CdRP, or by detecting the increase in the fluorescence of the product, IGP.
Materials:
-
Purified IGPS orthologs.
-
Purified CdRP substrate.
-
Assay Buffer: 50 mM Tris-HCl at the desired pH (e.g., 7.5 or 8.0), supplemented with 100 mM NaCl and 1 mM DTT.
-
A spectrophotometer or fluorometer equipped with temperature control.
-
Quartz cuvettes.
Procedure:
-
Enzyme and Substrate Preparation: Stock solutions of the IGPS enzyme and CdRP are prepared in Assay Buffer. The precise concentration of the CdRP stock solution should be determined spectrophotometrically.
-
Assay Setup: The Assay Buffer and the desired concentration of CdRP are added to a quartz cuvette and allowed to equilibrate to the target temperature (e.g., 25°C, 37°C, or 80°C).
-
Initiation of Reaction: The reaction is initiated by the addition of a small volume of the IGPS enzyme stock solution to the cuvette, followed by rapid mixing.
-
Data Acquisition:
-
Spectrophotometric Assay: The decrease in absorbance is monitored at a wavelength where CdRP absorbs and IGP does not (e.g., approximately 280 nm).
-
Fluorometric Assay: The sample is excited at a wavelength that excites IGP (e.g., ~290 nm), and the emission is monitored at an appropriate wavelength (e.g., ~340 nm).
-
-
Initial Rate Calculation: The initial velocity (v0) of the reaction is determined from the linear phase of the absorbance or fluorescence versus time plot.
-
Kinetic Parameter Determination: The assay is repeated at various CdRP concentrations. The initial velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine KM and Vmax. The catalytic constant, kcat, is calculated by dividing Vmax by the enzyme concentration.
Mandatory Visualizations
Caption: The tryptophan biosynthesis pathway, highlighting the central role of IGPS.
Caption: Experimental workflow for the kinetic analysis of IGPS orthologs.
A Comparative Guide to Indole-3-Acetic Acid and its Precursor, 1-C-(Indol-3-yl)glycerol 3-phosphate, in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of indole-3-acetic acid (IAA), the principal auxin in plants, and its biosynthetic precursor, 1-C-(Indol-3-yl)glycerol 3-phosphate (IGP). While both molecules are central to the auxin metabolic landscape, their roles in cellular signaling are distinct. This document will objectively present their established functions, supported by experimental data and detailed methodologies, to clarify their respective contributions to plant physiology.
Core Functional Distinction: A Signaling Molecule vs. a Biosynthetic Intermediate
The central thesis of this guide, based on current scientific literature, is the fundamental difference in the primary roles of IAA and IGP. Indole-3-acetic acid is a well-established signaling molecule, a phytohormone that directly regulates a vast array of plant growth and developmental processes. In contrast, this compound is primarily recognized as a key intermediate in the tryptophan-independent pathway of IAA biosynthesis. There is currently a lack of direct evidence to support a role for IGP as an independent signaling molecule in the same vein as IAA.
Indole-3-Acetic Acid (IAA): The Signaling Molecule
Indole-3-acetic acid is the most abundant and physiologically active auxin in plants, influencing processes from cell division and elongation to organogenesis and responses to environmental stimuli.[1]
The Canonical IAA Signaling Pathway
The signaling cascade of IAA is initiated by its perception by a co-receptor complex. At low auxin concentrations, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins act as repressors by binding to and inhibiting Auxin Response Factors (ARFs), which are transcription factors.[2] When IAA concentrations rise, it binds to its receptor, the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins, which are components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding event promotes the interaction between TIR1/AFB and the Aux/IAA repressor proteins. The SCF-TIR1/AFB complex then ubiquitinates the Aux/IAA proteins, targeting them for degradation by the 26S proteasome. The degradation of the Aux/IAA repressors liberates the ARF transcription factors, allowing them to bind to auxin-responsive elements in the promoters of target genes and regulate their transcription.[3][4]
References
Unraveling the Functional Dichotomy of Plant Indole-3-Glycerol Phosphate Synthase (IGPS) Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Indole-3-glycerol phosphate synthase (IGPS) stands as a critical enzymatic juncture in plant metabolism, catalyzing the conversion of 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP) to indole-3-glycerol phosphate (IGP). This reaction is a key step in the tryptophan biosynthetic pathway, which provides an essential amino acid for protein synthesis and is a precursor to a myriad of secondary metabolites, including the vital plant hormone auxin and various defense compounds. In several plant species, including the model organisms Zea mays (maize) and Arabidopsis thaliana, IGPS is encoded by a small family of gene isoforms. Emerging evidence reveals that these isoforms are not merely redundant but have evolved distinct functional specializations, channeling metabolic flux towards either primary metabolism (tryptophan biosynthesis) or specialized defense pathways. This guide provides a comprehensive comparison of the functional differences between plant IGPS isoforms, with a focus on maize and Arabidopsis, supported by available experimental data and detailed methodologies.
Data Presentation: A Comparative Overview of IGPS Isoforms
Table 1: Functional Comparison of Maize IGPS Isoforms
| Feature | IGPS1 | IGPS2 | IGPS3 |
| Primary Function | Defense Metabolite Biosynthesis (Benzoxazinoids) | Tryptophan Biosynthesis | Defense Metabolite Biosynthesis (Benzoxazinoids) |
| Phylogenetic Clade | Monocot-specific | Monocot and Dicot | Monocot-specific |
| Subcellular Localization | Chloroplast | Chloroplast | Chloroplast |
| Gene Expression Regulation | Induced by insect feeding and jasmonate treatment. | Constitutively expressed. | Induced by insect feeding. |
| Protein Interaction Partners | Interacts strongly with BX1 and IGL (defense pathway). | Interacts primarily with TSA (tryptophan pathway). | Interacts with BX1, IGL, and TSA. |
| Mutant Phenotype | Reduced benzoxazinoid and free indole levels; increased susceptibility to herbivores. | Not reported. | Reduced benzoxazinoid and free indole levels. |
Table 2: Functional Comparison of Arabidopsis thaliana IGPS Isoforms
| Feature | IGPS1 (At2g04400) | IGPS2 (At5g48220) |
| Primary Function | Predominantly Tryptophan Biosynthesis | Putative role in tryptophan biosynthesis, less characterized. |
| Subcellular Localization | Chloroplast | Putatively Chloroplast |
| Gene Expression Regulation | Co-expressed with other tryptophan biosynthesis genes. | Less characterized. |
| Protein Interaction Partners | Likely interacts with other tryptophan synthase complex proteins. | Not experimentally verified. |
| Mutant Phenotype | Antisense suppression leads to auxin-deficient phenotypes and reduced tryptophan levels. | Not reported. |
Signaling Pathways and Metabolic Channeling
The functional divergence of IGPS isoforms is intricately linked to their participation in distinct metabolic pathways. In maize, this is exemplified by the channeling of IGP towards either tryptophan or benzoxazinoid biosynthesis.
In Arabidopsis, the primary role of IGPS1 in tryptophan biosynthesis is supported by its co-expression with other genes in the pathway.
Experimental Protocols
1. Indole-3-Glycerol Phosphate Synthase (IGPS) Enzyme Activity Assay
This protocol is a representative spectrophotometric assay for measuring IGPS activity. Optimization may be required for specific plant isoforms.
-
Principle: The assay measures the decrease in the substrate CdRP, which absorbs light at 315 nm. The disappearance of CdRP is monitored over time.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT.
-
Substrate: 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP). Prepare a stock solution in the assay buffer.
-
Enzyme: Purified recombinant IGPS isoform.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer and a specific concentration of CdRP in a quartz cuvette.
-
Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding a known amount of the purified IGPS enzyme to the cuvette.
-
Immediately start monitoring the decrease in absorbance at 315 nm using a spectrophotometer.
-
Record the absorbance at regular intervals (e.g., every 15 seconds) for a set period (e.g., 5-10 minutes).
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for CdRP at 315 nm needs to be determined or obtained from the literature).
-
To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of CdRP while keeping the enzyme concentration constant. Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation.
-
2. Bimolecular Fluorescence Complementation (BiFC) for In Vivo Protein-Protein Interaction Analysis
This protocol details the use of BiFC to visualize the interaction between IGPS isoforms and their partner proteins in plant cells.
-
Principle: Non-fluorescent N- and C-terminal fragments of a fluorescent protein (e.g., YFP) are fused to the two proteins of interest. If the proteins interact, the fluorescent protein fragments are brought into close proximity, allowing them to refold and emit a fluorescent signal.
-
Materials:
-
Plant expression vectors containing the N-terminal (nYFP) and C-terminal (cYFP) fragments of YFP.
-
Agrobacterium tumefaciens strain (e.g., GV3101).
-
Nicotiana benthamiana plants for transient expression.
-
Confocal laser scanning microscope.
-
-
Procedure:
-
Vector Construction: Clone the coding sequences of the IGPS isoform and its putative interacting partner into the BiFC vectors, creating fusions with nYFP and cYFP.
-
Agrobacterium Transformation: Transform the resulting constructs into A. tumefaciens.
-
Agroinfiltration: Infiltrate the abaxial side of young, fully expanded N. benthamiana leaves with a suspension of A. tumefaciens carrying the BiFC constructs. Co-infiltrate with a viral suppressor of gene silencing (e.g., p19) to enhance expression.
-
Incubation: Keep the infiltrated plants in a growth chamber for 2-3 days to allow for transient expression of the fusion proteins.
-
Microscopy: Excise a small section of the infiltrated leaf and mount it on a microscope slide. Observe the fluorescence using a confocal microscope with the appropriate excitation and emission wavelengths for YFP. A positive interaction will be indicated by the detection of YFP fluorescence in the cells.
-
Conclusion
The existence of functionally distinct IGPS isoforms in plants highlights a sophisticated mechanism of metabolic regulation. In maize, the isoforms have clearly diverged to serve either primary metabolism for growth and development or specialized defense against herbivores. In Arabidopsis, while the functional divergence is less characterized, evidence points towards a predominant role of IGPS1 in the essential tryptophan biosynthetic pathway. The elucidation of the precise kinetic properties of each isoform remains a key area for future research and will be instrumental in fully understanding the metabolic engineering potential of these enzymes for crop improvement and the development of novel herbicides or plant protectants. The experimental protocols provided herein offer a robust framework for further investigation into the fascinating world of plant IGPS isoforms.
A Researcher's Guide to Comparative Metabolomics of Tryptophan Biosynthesis Intermediates
For researchers, scientists, and drug development professionals, understanding the nuances of tryptophan metabolism is critical for advancements in neuroscience, immunology, and oncology. This guide provides a comparative overview of analytical methodologies for the study of tryptophan biosynthesis intermediates, supported by experimental data and detailed protocols.
Tryptophan, an essential amino acid, is a precursor to a multitude of bioactive molecules, including serotonin, melatonin, and kynurenine.[1][2] The metabolic pathways branching from tryptophan are complex and tightly regulated, playing crucial roles in everything from neurotransmission to immune response.[3] Consequently, the ability to accurately quantify the intermediates of these pathways is of paramount importance for both basic research and the development of novel therapeutics. This guide focuses on the prevalent mass spectrometry-based methods used for this purpose.
Comparative Analysis of Analytical Methods
The primary analytical technique for the quantification of tryptophan and its metabolites is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] This method offers high sensitivity and specificity, allowing for the detection and quantification of a wide range of molecules in complex biological matrices. Below is a comparison of key parameters from published studies.
| Parameter | Study 1: Human Plasma & Urine | Study 2: Human & Murine Plasma | Study 3: Yeast Media |
| Sample Preparation | Protein precipitation with methanol.[4] | Protein precipitation.[6][7] | Direct injection after filtration.[5] |
| Chromatography | Reversed-phase liquid chromatography.[4] | Ultrahigh-performance liquid chromatography (UHPLC).[6][7] | Liquid chromatography (LC).[5] |
| Mass Spectrometry | Tandem mass spectrometry (MS/MS).[4] | Quadrupole Orbitrap tandem mass spectrometer.[6][7] | Tandem mass spectrometry (LC-MS/MS).[5] |
| Ionization Mode | Electrospray ionization (ESI).[4] | Electrospray ionization (ESI).[6] | Not specified. |
| Detection Mode | Not specified. | Parallel reaction monitoring (PRM).[6] | Not specified. |
Quantitative Data on Tryptophan Metabolites
The following table summarizes the reported concentrations of key tryptophan metabolites in human plasma from different studies. These values can serve as a baseline for experimental design and data interpretation.
| Metabolite | Reported Concentration Range (ng/mL) | Reference |
| Tryptophan | 43,700 - 179,000 | [6] |
| Kynurenine | 43.7 - 1790 | [6] |
| Kynurenic Acid | 1.9 - 14 | [6] |
| Anthranilic Acid | 0.5 - 13.4 | [6] |
| 3-Hydroxyanthranilic Acid | 3.2 - 10.7 | [6] |
| 3-Hydroxykynurenine | 1.9 - 47 | [6] |
| Xanthurenic Acid | 1.2 - 68.1 | [6] |
| Quinolinic Acid | 39 - 180 | [6] |
| Picolinic Acid | 3.2 - 49.4 | [6] |
| Serotonin | Not specified in this range format | |
| 5-Hydroxyindoleacetic acid (5-HIAA) | Not specified in this range format |
Experimental Protocols
General Protocol for LC-MS/MS Analysis of Tryptophan Metabolites in Plasma
This protocol is a generalized representation based on common practices reported in the literature.[4][6][7]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 400 µL of ice-cold methanol (or other organic solvent like acetonitrile).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube.
-
Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50-100 µL of the initial mobile phase) for LC-MS/MS analysis.
2. Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analytes of interest. The specific gradient profile will depend on the target metabolites and the column used.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common for standard analytical columns.
3. Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) is typically used, often in positive ion mode for tryptophan and its metabolites.
-
Detection: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) are used for targeted quantification, providing high specificity and sensitivity. This involves selecting a specific precursor ion for each metabolite and monitoring for a specific product ion after fragmentation.
Tryptophan Metabolism Pathways
The biosynthesis of various critical compounds from tryptophan follows distinct pathways. The two primary routes in mammals are the serotonin pathway and the kynurenine pathway. Gut microbiota also play a significant role in tryptophan metabolism, primarily through the indole pathway.[3]
Caption: Overview of the major tryptophan metabolic pathways.
Experimental Workflow for Metabolomics Analysis
The general workflow for a comparative metabolomics study of tryptophan intermediates involves several key stages, from sample collection to data analysis.
Caption: A typical workflow for a targeted metabolomics study.
References
- 1. Tryptophan Metabolism in Health and Disease: Insights from Metabolomics - Creative Proteomics [creative-proteomics.com]
- 2. Tryptophan Metabolism | HMT [en.humanmetabolome.com]
- 3. youtube.com [youtube.com]
- 4. research.sahmri.org.au [research.sahmri.org.au]
- 5. Biosynthetic Pathways of Tryptophan Metabolites in Saccharomyces cerevisiae Strain: Insights and Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitativ ... - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01959D [pubs.rsc.org]
- 7. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Navigating the Specificity of Indole-3-Glycerol-Phosphate Synthase Antibodies: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the right antibody is paramount to the success of experimental work. This guide provides a comparative analysis of commercially available antibodies targeting Indole-3-Glycerol-Phosphate Synthase (IGPS), with a focus on their cross-reactivity. The information presented here is designed to aid in the selection of the most suitable antibody for your specific research needs.
Indole-3-glycerol-phosphate synthase is a key enzyme in the tryptophan biosynthesis pathway, making it a target of interest in various research fields, including microbiology and drug discovery. The specificity of antibodies raised against IGPS is crucial for obtaining reliable and reproducible results. Cross-reactivity with homologous proteins from other species or with other related enzymes can lead to inaccurate data and misinterpretation of results.
Predicting Antibody Cross-Reactivity: A Sequence Homology Approach
In the absence of extensive experimental cross-reactivity data from manufacturers, a primary method for predicting the potential cross-reactivity of an antibody is to analyze the sequence homology of the target protein across different species. Antibodies are typically raised against a specific immunogen sequence. The likelihood of an antibody recognizing the same protein in a different species is high if the amino acid sequence of that protein is highly conserved between the source species and the target species.
Below is a sequence alignment of IGPS from several microbial species, highlighting conserved regions that are likely to be recognized by antibodies raised against any of these proteins.
Table 1: Sequence Alignment of Indole-3-Glycerol-Phosphate Synthase from Various Species
| Species | Sequence Alignment |
| Thermus thermophilus | MKLF... |
| Escherichia coli | M... |
| Thermotoga maritima | M... |
| Sulfolobus solfataricus | M... |
| (Note: Full sequence alignment data would be presented here. Due to the lack of specific antibody datasheets, a generalized representation is provided.) |
Analysis of the full sequence alignment reveals highly conserved domains within the IGPS protein across these species[1]. An antibody generated against a peptide from a highly conserved region is more likely to exhibit cross-reactivity with IGPS from other organisms. Conversely, antibodies raised against more variable regions will likely be more species-specific.
Commercially Available Antibodies Targeting IGPS
A comprehensive search for commercially available antibodies specifically targeting Indole-3-Glycerol-Phosphate Synthase with detailed cross-reactivity data proved challenging. While many vendors offer antibodies for related pathways, specific and well-characterized anti-IGPS antibodies are not widely documented in publicly available datasheets.
One notable product is a recombinant Indole-3-glycerol phosphate synthase (trpC) protein from E. coli offered by Cusabio. While this is the protein itself and not an antibody, it can be a valuable tool for researchers looking to perform their own antibody validation experiments, such as Western Blots and ELISAs, to test the specificity of an antibody of interest.
Due to the limited availability of commercial anti-IGPS antibodies with validated cross-reactivity data, researchers are strongly encouraged to perform their own validation experiments before commencing their studies.
Experimental Protocols for Assessing Antibody Cross-Reactivity
To ensure the specificity of an anti-IGPS antibody, a series of validation experiments should be performed. The two most common and effective methods are the Enzyme-Linked Immunosorbent Assay (ELISA) and the Western Blot.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay designed for detecting and quantifying substances such as proteins. A direct or indirect ELISA can be used to assess the cross-reactivity of an anti-IGPS antibody against IGPS proteins from different species.
Protocol for Cross-Reactivity Testing by Indirect ELISA:
-
Coating: Coat the wells of a 96-well microtiter plate with 100 µL of purified IGPS protein from different species (e.g., E. coli, S. cerevisiae, etc.) at a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C. Include a negative control protein (an unrelated protein) to check for non-specific binding.
-
Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well to remove any unbound protein.
-
Blocking: Block the remaining protein-binding sites in the coated wells by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in wash buffer) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add 100 µL of the anti-IGPS antibody, diluted in blocking buffer, to each well. It is recommended to test a range of antibody concentrations. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of a species-specific secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG), diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well. Incubate in the dark at room temperature until a color change is observed.
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Data Interpretation: A strong signal in the wells coated with IGPS from a particular species indicates that the antibody cross-reacts with that protein. A low or no signal in the negative control wells confirms the specificity of the antibody.
Western Blot
Western blotting allows for the detection of a specific protein in a complex mixture, separated by size. This technique is invaluable for confirming antibody specificity and identifying any non-specific binding to other proteins.
Protocol for Cross-Reactivity Testing by Western Blot:
-
Sample Preparation: Prepare protein lysates from cells or tissues of the different species you wish to test. Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate 20-30 µg of each protein lysate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Include a lane with a pre-stained protein ladder to determine the molecular weight of the detected bands.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-IGPS antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Interpretation: A single band at the expected molecular weight of IGPS in the lanes corresponding to the different species indicates specific cross-reactivity. The presence of multiple bands or bands at incorrect molecular weights suggests non-specific binding.
Visualizing Experimental Workflows
To further clarify the experimental processes for determining antibody cross-reactivity, the following diagrams illustrate the workflows for ELISA and Western Blot.
References
The Crossroads of Defense: Comparing the Role of Indole-3-Glycerol Phosphate in Plant Immunity
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Indole-3-glycerol phosphate (IGP) stands at a critical metabolic nexus in plant biology, serving as a precursor to a diverse array of compounds essential for both primary metabolism and defense. Understanding how plants allocate this central molecule into different defense pathways is paramount for developing novel strategies to enhance crop resilience and for the discovery of new bioactive compounds. This guide provides an objective comparison of the role of IGP in three major plant defense pathways: tryptophan-independent auxin biosynthesis, benzoxazinoid biosynthesis, and phytoalexin production. The information is supported by experimental data, detailed methodologies, and visual pathway representations to facilitate a comprehensive understanding.
A Pivotal Branchpoint in Plant Defense
Indole-3-glycerol phosphate is synthesized by the enzyme indole-3-glycerol phosphate synthase (IGS). From this key intermediate, plant cells can diverge metabolic flux towards the production of the essential amino acid tryptophan or channel it into various defense-related pathways. The commitment of IGP to a particular pathway is a tightly regulated process, often induced by specific environmental cues such as herbivore attack or pathogen infection.
Comparative Analysis of IGP-Dependent Defense Pathways
The allocation of IGP to different defense pathways results in the production of distinct classes of bioactive molecules, each with a unique role in plant immunity. Below is a comparative overview of three key pathways originating from IGP.
| Defense Pathway | Plant Species (Example) | Key Defense Compound(s) | Primary Defensive Function | Regulation by Stress |
| Tryptophan-Independent Auxin Biosynthesis | Arabidopsis thaliana | Indole-3-acetic acid (IAA) | Regulation of growth-defense tradeoffs, cellular reprogramming | Induced by certain pathogens |
| Benzoxazinoid Biosynthesis | Zea mays (Maize) | DIMBOA, HDMBOA | Anti-herbivore and antimicrobial activity | Induced by insect feeding |
| Phytoalexin Biosynthesis | Arabidopsis thaliana | Camalexin | Broad-spectrum antimicrobial activity | Induced by pathogen infection |
Quantitative Insights into IGP Allocation
Directly quantifying the metabolic flux of IGP into these divergent pathways under various stress conditions remains a significant research challenge. However, studies on mutant and transgenic plants provide valuable insights into the quantitative importance of IGP for each pathway. For instance, in Arabidopsis thaliana, down-regulation of Indole-3-Glycerol Phosphate Synthase (IGS) leads to a significant decrease in the levels of both tryptophan and the defense-related hormone indole-3-acetic acid (IAA)[1]. This highlights the critical role of IGP as a precursor for both primary and defense-related metabolism.
A study on Arabidopsis IGS antisense plants demonstrated a significant reduction in total IAA levels compared to wild-type plants, confirming that a substantial portion of IAA is derived from the tryptophan-independent pathway originating from an intermediate of the tryptophan biosynthesis pathway, suggested to be IGP[1].
| Plant Line | Total IAA (ng/g fresh weight) | Tryptophan (ng/g fresh weight) |
| Wild-type (Columbia) | 25.4 ± 3.1 | 125.6 ± 15.8 |
| IGS Antisense Line 1 | 15.2 ± 2.5 | 75.4 ± 9.2 |
| IGS Antisense Line 2 | 12.8 ± 2.1 | 68.9 ± 8.5 |
| Table adapted from Ouyang et al., 2000.[1] |
In maize, the differential expression and protein-protein interactions of three IGS isoforms (IGPS1, IGPS2, and IGPS3) suggest a sophisticated mechanism for channeling IGP into different pathways. IGPS1 and IGPS3 are induced by insect feeding and interact strongly with enzymes of the benzoxazinoid pathway, whereas IGPS2 interacts primarily with tryptophan synthase, indicating its primary role in tryptophan biosynthesis[2][3][4]. Transposon insertions in IGPS1 and IGPS3 result in reduced levels of both benzoxazinoids and free indole, further supporting their role in defense compound production[2][4].
Signaling Pathways and Experimental Workflows
To visually represent the complex interplay of these pathways, the following diagrams have been generated using the Graphviz DOT language.
Detailed Experimental Protocols
Accurate quantification of IGP-derived defense compounds is crucial for comparative studies. Below are summaries of established protocols for the analysis of auxins and camalexin.
Protocol 1: Quantification of Indole-3-Acetic Acid (IAA)
This protocol is adapted from established methods for high-throughput and quantitative analysis of auxin from plant tissues.
1. Sample Preparation:
-
Harvest 10-50 mg of plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder.
2. Extraction:
-
Add 1 mL of ice-cold extraction buffer (e.g., 2-propanol/H₂O/concentrated HCl; 2:1:0.002, v/v/v) containing a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA).
-
Shake for 30 minutes at 4°C.
-
Add 1 mL of dichloromethane and shake for another 30 minutes at 4°C.
-
Centrifuge at 13,000 x g for 5 minutes at 4°C.
-
Transfer the lower organic phase to a new tube and evaporate to dryness under a stream of nitrogen.
3. Purification:
-
Resuspend the dried extract in 100 µL of 70% methanol.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to remove interfering compounds.
4. Derivatization and Analysis:
-
Derivatize the sample with diazomethane to form methyl-IAA for improved chromatographic separation and detection.
-
Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in selected reaction monitoring (SRM) mode.
-
Quantify endogenous IAA by comparing the peak area ratio of the endogenous analyte to the labeled internal standard.
Protocol 2: Quantification of Camalexin
This protocol is based on methods for extracting and quantifying the phytoalexin camalexin from Arabidopsis thaliana.
1. Sample Preparation:
-
Harvest approximately 100 mg of leaf tissue and freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder.
2. Extraction:
-
Add 1 mL of 80% methanol to the powdered tissue.
-
Vortex thoroughly and sonicate for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Collect the supernatant. Repeat the extraction on the pellet with another 0.5 mL of 80% methanol.
-
Pool the supernatants and evaporate to dryness.
3. Analysis:
-
Resuspend the dried extract in a suitable volume of 50% methanol.
-
Analyze the sample using High-Performance Liquid Chromatography (HPLC) with fluorescence detection (excitation at 315 nm, emission at 385 nm) or LC-MS/MS for higher sensitivity and specificity.
-
Quantify camalexin by comparing the peak area to a standard curve generated with pure camalexin.
Conclusion
Indole-3-glycerol phosphate is a critical metabolic hub that allows plants to rapidly deploy a range of chemical defenses in response to environmental threats. The allocation of IGP into the tryptophan-independent auxin, benzoxazinoid, or phytoalexin pathways is a finely tuned process that reflects the plant's adaptive strategy to specific stressors. While direct comparative metabolic flux analysis of IGP remains a complex endeavor, the available data clearly demonstrates the differential regulation and importance of these pathways in plant immunity. Further research focusing on the quantitative dynamics of IGP allocation will be instrumental in developing next-generation strategies for crop protection and for the discovery of novel, plant-derived therapeutic agents.
References
- 1. Indole-3-glycerol phosphate, a branchpoint of indole-3-acetic acid biosynthesis from the tryptophan biosynthetic pathway in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole-3-glycerolphosphate synthase, a branchpoint for the biosynthesis of tryptophan, indole, and benzoxazinoids in maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indole-3-glycerolphosphate synthase, a branchpoint for the biosynthesis of tryptophan, indole, and benzoxazinoids in ma… [ouci.dntb.gov.ua]
Safety Operating Guide
Prudent Disposal of 1-C-(Indol-3-yl)glycerol 3-phosphate in a Laboratory Setting
Immediate Safety and Handling Considerations
Before disposal, it is essential to handle 1-C-(Indol-3-yl)glycerol 3-phosphate with standard laboratory precautions. This includes wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should occur in a well-ventilated area. In the absence of a specific Safety Data Sheet (SDS), treat the compound as potentially hazardous.
Step-by-Step Disposal Protocol
Given the lack of specific regulatory disposal information for this compound, the primary recommendation is to manage it as a chemical waste through your institution's Environmental Health and Safety (EHS) office.
-
Do Not Drain Dispose: Without explicit approval, do not dispose of this compound or solutions containing it down the drain.[3] As an organophosphate compound, it can have environmental implications.
-
Waste Collection:
-
Collect waste containing this compound in a designated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical and any solvents used.
-
The label should clearly state "Hazardous Waste" and list all chemical constituents, including "this compound" and their approximate concentrations.
-
-
Consult Your EHS Office: Contact your institution's EHS or Chemical Safety Officer for specific guidance on the disposal of this waste stream. They will have the expertise to classify the waste according to local, state, and federal regulations and will arrange for its proper disposal.
-
Decontamination: Thoroughly decontaminate any labware or surfaces that have come into contact with the compound using an appropriate solvent and cleaning procedure. Collect all decontamination materials (e.g., wipes, disposable gloves) as solid chemical waste.
Quantitative Data Summary
As no specific quantitative data for disposal (e.g., concentration limits for drain disposal) was found for this compound, the following table provides general physical and chemical properties that can inform waste management decisions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄NO₆P | PubChem[4] |
| Molecular Weight | 287.21 g/mol | PubChem[4] |
| Solubility | Slightly soluble in water | HMDB |
| Acidity | Moderately acidic (based on pKa) | HMDB |
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound, particularly when a specific SDS is not available.
Caption: Disposal decision workflow for research chemicals.
This structured approach ensures that the disposal of this compound is handled in a manner that prioritizes safety and regulatory compliance, building trust in laboratory best practices.
References
Personal protective equipment for handling 1-C-(Indol-3-yl)glycerol 3-phosphate
Essential Safety and Handling Guide for 1-C-(Indol-3-yl)glycerol 3-phosphate
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Reasoning |
| Low-Concentration Solution Handling (e.g., buffer preparation) | - Nitrile gloves- Safety glasses with side shields- Laboratory coat | Protection against accidental splashes and minimal skin contact. |
| High-Concentration Solution or Powder Handling | - Double nitrile gloves- Chemical splash goggles- Face shield- Chemical-resistant laboratory coat or apron | Enhanced protection against significant splashes, skin, and eye contact with concentrated or pure material. |
| Aerosol-Generating Procedures (e.g., sonicating, vortexing) | - All PPE from "High-Concentration" tier- N95 or higher rated respirator | To prevent inhalation of aerosolized particles. |
Experimental Protocols: Donning and Doffing PPE
Donning (Putting On) PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Coat: Put on the laboratory coat, ensuring it is fully buttoned.
-
Respirator (if required): Perform a fit check for the respirator.
-
Eye and Face Protection: Put on safety goggles and a face shield if necessary.
-
Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the laboratory coat. If double gloving, don the second pair over the first.
Doffing (Taking Off) PPE:
-
Gloves: Remove the outer pair of gloves first, peeling them off away from your body. Then remove the inner pair.
-
Gown/Coat: Unbutton the laboratory coat and remove it by rolling it down from the shoulders, turning it inside out.
-
Eye and Face Protection: Remove the face shield and goggles from the back of your head.
-
Respirator (if used): Remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational and Disposal Plans
Handling and Storage:
-
Use this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Spill Management:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Increase ventilation to the area.
-
Contain: Use appropriate absorbent materials to contain the spill.
-
Clean: Wearing appropriate PPE, clean the spill area according to your institution's hazardous material cleanup protocol.
-
Dispose: All contaminated materials must be disposed of as hazardous waste.
Disposal:
-
Dispose of unused this compound and any contaminated materials (e.g., gloves, absorbent pads) as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
Visual Guides
The following diagrams illustrate key decision-making and procedural workflows for handling this compound.
Caption: PPE selection workflow based on the handling scenario.
Caption: Step-by-step process for handling and disposal.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
